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  • Product: ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate
  • CAS: 951889-06-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate: Structure, Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate, a molecule of interest in synthetic and medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate, a molecule of interest in synthetic and medicinal chemistry. While specific literature on this compound is not widely available, this guide, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications. We will delve into its chemical architecture, predict its physical and spectral properties, and provide a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation. This document is designed to be a practical resource for researchers, enabling them to confidently work with this and similar aromatic ketoesters.

Chemical Structure and Predicted Physical Properties

Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate is a bifunctional molecule featuring an aromatic ketone and an ethyl ester, separated by a flexible three-carbon aliphatic chain. The presence of these functional groups, along with the ethoxy substituent on the phenyl ring, dictates its chemical reactivity and physical characteristics.

The molecular structure is as follows:

Molecular Formula: C₁₅H₂₀O₄

Molecular Weight: 264.32 g/mol

SMILES: CCOC(=O)CCCC(=O)c1cccc(OC)c1

InChI: InChI=1S/C15H20O4/c1-3-18-15(17)9-5-8-14(16)13-7-6-10-12(11-13)19-4-2/h6-7,10-11H,3-5,8-9H2,1-2H3

Predicted Physical Properties

The physical properties of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate are predicted based on its structure and data from similar aromatic esters and ketones. Aromatic compounds tend to have higher melting and boiling points due to intermolecular π-π stacking interactions.[1]

PropertyPredicted ValueRationale and Comparative Compounds
Appearance Colorless to pale yellow liquidSimilar aromatic ketones, such as 3-methoxyacetophenone, are liquids at room temperature.[2]
Boiling Point > 250 °C at 760 mmHgHigh molecular weight and polar functional groups suggest a high boiling point.
Density ~1.1 g/mL3-Methoxyacetophenone has a density of 1.094 g/mL.[3]
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, EtOH); sparingly soluble in water.The ethyl ester and aromatic ring contribute to its lipophilicity.

Synthesis of Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate

A robust and logical synthetic route to ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate is the Friedel-Crafts acylation of phenetole (ethoxybenzene) with a suitable acylating agent derived from glutaric acid.[4] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[5][6]

Synthesis Workflow

G cluster_0 Step 1: Preparation of Acylating Agent cluster_1 Step 2: Friedel-Crafts Acylation Glutaric Anhydride Glutaric Anhydride Monoesterification Monoesterification Glutaric Anhydride->Monoesterification 1. Reflux Ethanol Ethanol Ethanol->Monoesterification Ethyl 5-hydroxy-5-oxopentanoate Ethyl 5-hydroxy-5-oxopentanoate Monoesterification->Ethyl 5-hydroxy-5-oxopentanoate Thionyl Chloride Thionyl Chloride Chlorination Chlorination Thionyl Chloride->Chlorination Ethyl 5-chloro-5-oxopentanoate Ethyl 5-chloro-5-oxopentanoate Chlorination->Ethyl 5-chloro-5-oxopentanoate Acylation Acylation Ethyl 5-chloro-5-oxopentanoate->Acylation Ethyl 5-hydroxy-5-oxopentanoate->Chlorination 2. Reaction Phenetole Phenetole Phenetole->Acylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylation Catalyst Work-up Work-up Acylation->Work-up Quench, Extract Purification Purification Work-up->Purification Chromatography Target Molecule Ethyl 5-(3-ethoxyphenyl)- 5-oxopentanoate Purification->Target Molecule

Caption: Proposed synthesis of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate.

Experimental Protocol: Friedel-Crafts Acylation

This protocol details the acylation of phenetole. The preparation of the acylating agent, ethyl 5-chloro-5-oxopentanoate, from glutaric anhydride is a standard procedure and is assumed as the starting point.

Materials:

  • Phenetole

  • Ethyl 5-chloro-5-oxopentanoate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

    • Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would also quench the reaction. Cooling is necessary to control the initial exothermic reaction.

  • Formation of Acylium Ion: Slowly add ethyl 5-chloro-5-oxopentanoate (1.0 equivalent) dissolved in anhydrous DCM to the AlCl₃ suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

    • Causality: This step generates the reactive electrophile, the acylium ion.

  • Acylation: Add phenetole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Causality: The electron-rich phenetole ring attacks the acylium ion. The ethoxy group is an ortho-, para-director; however, the meta-product is also often observed, and steric hindrance at the ortho position can favor meta-substitution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate solvent system. The product should have a lower Rf value than the starting phenetole.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

    • Causality: This quenches the reaction by destroying the AlCl₃ and hydrolyzing the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Causality: The acid wash removes any remaining basic impurities, the bicarbonate wash removes any acidic impurities, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Spectroscopic and Chromatographic Characterization

The following data are predicted based on the known spectroscopic behavior of similar molecules and serve as a guide for characterization.

Thin-Layer Chromatography (TLC)
ParameterRecommended Value
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase 4:1 Hexane:Ethyl Acetate
Visualization UV light (254 nm)
Predicted Spectroscopic Data
TechniquePredicted Data
FT-IR (neat, cm⁻¹) 3100-3000 (Ar C-H), 2980-2840 (Aliphatic C-H), ~1735 (Ester C=O), ~1685 (Ketone C=O), ~1600, ~1475 (Ar C=C), 1300-1000 (C-O)
¹H NMR (400 MHz, CDCl₃), δ (ppm) 7.6-7.2 (m, 4H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.08 (q, J = 7.0 Hz, 2H, ArOCH₂CH₃), 3.05 (t, J = 7.2 Hz, 2H, -CH₂CO-Ar), 2.45 (t, J = 7.2 Hz, 2H, -CH₂CO-OEt), 2.10 (p, J = 7.2 Hz, 2H, -CH₂CH₂CH₂-), 1.40 (t, J = 7.0 Hz, 3H, ArOCH₂CH₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (101 MHz, CDCl₃), δ (ppm) ~199.0 (C=O, ketone), ~173.2 (C=O, ester), ~159.0 (Ar-C-O), ~138.0 (Ar-C-CO), ~129.5 (Ar-CH), ~121.0 (Ar-CH), ~119.0 (Ar-CH), ~114.0 (Ar-CH), ~63.5 (Ar-O-CH₂), ~60.5 (Ester O-CH₂), ~38.0 (CH₂-COAr), ~33.0 (CH₂-COOEt), ~20.0 (CH₂), ~14.7 (Ar-O-CH₂CH₃), ~14.2 (Ester O-CH₂CH₃)
Mass Spec. (EI) m/z (%): 264 (M⁺), 219 ([M-OEt]⁺), 149 ([C₉H₉O₂]⁺, 3-ethoxybenzoyl cation), 121 ([C₇H₅O₂]⁺), 77 ([C₆H₅]⁺)
Structure-Spectra Correlation

Caption: Correlation of structure with key predicted spectral data. (Note: A placeholder image is used in the DOT script. In a real scenario, this would be the molecule's image.)

Potential Applications in Drug Development

The structural motifs within ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate are prevalent in many biologically active compounds.

  • Scaffold for Synthesis: This molecule is an excellent starting point for the synthesis of more complex heterocyclic and polyfunctional compounds. The ketone can be a handle for reactions like reductive amination, aldol condensation, or conversion to an oxime. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

  • Fragment-Based Drug Discovery: As a fragment, it possesses features—an aromatic ring, a hydrogen bond acceptor (ketone and ester), and a flexible linker—that could inform the design of ligands for various biological targets.

  • Analogs of Bioactive Molecules: Many kinase inhibitors and GPCR modulators contain substituted aromatic ketone moieties. This compound could serve as a key intermediate in the synthesis of novel analogs of such drugs.

Conclusion

While ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate is not a widely documented compound, its synthesis and characterization are readily approachable through standard organic chemistry techniques. This guide provides a scientifically-grounded, predictive framework for its properties and behavior, empowering researchers to incorporate this and similar ketoesters into their research and development programs. The combination of an aromatic ketone and an aliphatic ester in a single molecule offers significant synthetic versatility, making it a valuable building block for the creation of novel chemical entities with potential applications in medicinal chemistry and materials science.

References

  • Organic Syntheses. Acetophenone, ω-methoxy-. [Link][7]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link][8][9]

  • Organic Spectroscopy International. Ester infrared spectra. [Link][10]

  • Whitman College. GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. [Link][11]

  • Wikipedia. Friedel–Crafts reaction. [Link][4]

  • Chemistry Steps. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link][5][6]

  • MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link][1]

  • The Role of 3-Methoxyacetophenone in Modern Synthesis. [Link][2]

Sources

Exploratory

Technical Whitepaper: Safety, Toxicity, and Handling Profile of Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate (C₁₅H₂₀O₄) is a bifunctional γ-keto ester primarily utilized as a highly specialized building block in medicinal chemistry, notably in the synthesis of complex lactam derivatives and 1[1]. Due to its niche application, standardized public Safety Data Sheets (SDS) are limited. However, by leveraging Quantitative Structure-Activity Relationships (QSAR) and empirical data from closely related aryl oxoalkanoates and 2[2], we can construct a highly accurate, predictive safety and toxicity profile. This guide provides drug development professionals with a synthesized SDS, mechanistic toxicokinetic insights, and self-validating experimental protocols for handling this compound.

Chemical Identity & Physicochemical Profiling

The molecule features a flexible pentanoate aliphatic chain terminating in an ethyl ester, coupled with a 5-oxo (ketone) group adjacent to a 3-ethoxyphenyl ring. This structural arrangement imparts moderate lipophilicity and distinct hydrogen-bonding capabilities, influencing both its synthetic utility and biological membrane permeability.

To establish baseline handling parameters, we extrapolate physicochemical data from structural analogues such as3[3] and 4[4].

Table 1: Synthesized Physicochemical Properties
PropertyValue / PredictionCausality / Structural Basis
IUPAC Name Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoateStandard nomenclature for γ-keto esters.
Molecular Formula C₁₅H₂₀O₄Derived from core structure.
Molecular Weight 264.32 g/mol Optimal for small-molecule drug discovery (Rule of 5 compliant).
SMILES String CCOC(=O)CCCC(=O)c1cccc(OCC)c1Defines the 1,3-substitution on the aryl ring and terminal ester.
LogP (Predicted) ~3.2 - 3.5The ethyl ester and ethoxy ether groups increase lipophilicity compared to the 5[5].
Topological Polar Surface Area (TPSA) ~52.6 ŲSum of ester (26.3), ketone (17.1), and ether (9.2) oxygen contributions.
Physical State Viscous liquid or low-melting solidTypical for mid-weight aryl alkyl esters at room temperature.

Predictive Safety Data Sheet (SDS) Framework

While specific in vivo toxicity data for ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate is unpublished, compounds in the aryl alkyl ester class generally exhibit2[2]. However, standard laboratory precautions for reactive carbonyls must be enforced.

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): The lipophilic nature allows stratum corneum penetration, potentially causing mild defatting or irritation.

  • Eye Irritation (Category 2A): Contact with the ester/ketone moieties can cause transient ocular irritation.

  • Aquatic Toxicity (Category 3): Based on LogP > 3.0, the compound poses a moderate risk of bioaccumulation in aquatic environments prior to hydrolysis.

Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) are required. Causality: Esters can act as permeation enhancers; nitrile provides superior resistance to ester-induced polymer swelling compared to latex.

  • Storage Conditions: Store at 2–8°C in a desiccated environment, protected from light. Causality: The ketone group is susceptible to slow photo-oxidation, and the ester is prone to ambient hydrolysis in the presence of atmospheric moisture.

Toxicokinetics & ADME Profiling

The biological fate of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate is dictated by its ester functionality. Upon entering systemic circulation or cellular environments, it undergoes rapid metabolism.

Metabolic Pathway

The primary metabolic route is the cleavage of the ethyl ester by ubiquitous hepatic and plasma carboxylesterases (CES1/CES2), yielding 5-(3-ethoxyphenyl)-5-oxopentanoic acid and ethanol. The resulting carboxylic acid is significantly more polar, shifting the molecule's behavior from a6[6], which alters its interaction with cellular membranes and facilitates Phase II glucuronidation for renal clearance.

Metabolism Parent Ethyl 5-(3-ethoxyphenyl) -5-oxopentanoate Enzyme Hepatic Carboxylesterases (CES1/CES2) Parent->Enzyme Hydrolysis Acid 5-(3-ethoxyphenyl) -5-oxopentanoic acid Enzyme->Acid Ethanol Ethanol Enzyme->Ethanol Phase2 Glucuronidation / Renal Excretion Acid->Phase2 UGT Enzymes

Hepatic metabolism of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate via carboxylesterases.

Mechanism of Toxicity

For aryl oxoalkanoates, baseline toxicity is generally driven by narcosis —a reversible state of arrested bioactivity caused by the accumulation of lipophilic molecules in the lipid bilayer, disrupting membrane fluidity. Because this compound lacks highly reactive electrophilic centers (such as halogens or Michael acceptors), it is unlikely to cause severe covalent protein adduction, aligning with the2[2].

Experimental Methodologies for Validation

To empirically validate the predicted ADME and toxicity profile, researchers must employ self-validating in vitro systems. The following protocols are designed to isolate the causality of observed effects.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: Determine the half-life (t₁/₂) of the ester hydrolysis mediated by liver microsomes. Self-Validating Design: The inclusion of a specific esterase inhibitor ensures that degradation is enzymatic rather than spontaneous chemical hydrolysis.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M phosphate buffer (pH 7.4).

  • Control Arms:

    • Arm A (Test): Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Arm B (Negative Control): Heat-inactivated HLM (boil for 10 mins) to measure spontaneous hydrolysis.

    • Arm C (Inhibition Control): HLM + 100 µM Bis-p-nitrophenyl phosphate (BNPP, a broad-spectrum carboxylesterase inhibitor).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil, 50 ng/mL).

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent mass (m/z 265.1 [M+H]⁺) and the appearance of the acid metabolite (m/z 237.1 [M+H]⁺).

Protocol 2: High-Throughput Cytotoxicity Screening (HepG2)

Objective: Assess the acute cellular toxicity of the compound and its metabolites. Self-Validating Design: HepG2 cells are selected because they retain basal levels of metabolic enzymes, allowing the assay to capture the toxicity of both the parent ester and the generated acid. ATP depletion is measured to capture mitochondrial impairment, a common consequence of membrane narcosis.

Workflow Prep Compound Preparation (DMSO Stock) Dose Dose-Response Plating (HepG2) Prep->Dose Incubate Incubation (24h - 48h, 37°C) Dose->Incubate Assay Cell Viability Assay (ATP) Incubate->Assay Analysis IC50 Calculation & QSAR Modeling Assay->Analysis

Step-by-step in vitro cytotoxicity screening workflow for aryl oxoalkanoates.

  • Cell Plating: Seed HepG2 cells in a 96-well opaque plate at 10,000 cells/well in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Treat cells with a 10-point dose-response curve of the compound (0.1 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.5% v/v.

    • Positive Control: 0.1% Triton X-100 (induces complete membrane lysis).

    • Vehicle Control: 0.5% DMSO in media.

  • Incubation: Incubate for 48 hours to allow sufficient time for metabolism and subsequent cellular response.

  • Quantification: Add equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Processing: Read luminescence. Normalize data against the vehicle control to calculate the IC₅₀ using non-linear regression analysis.

References

  • US9242970B2 - Lactam derivatives useful as orexin receptor antagonists - Google Patents.
  • A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients - PubMed. Available at:[Link]

  • Predicted toxicities of aryl alkanols and related compounds - PubMed. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate, a molecule of interest in synthetic and medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate, a molecule of interest in synthetic and medicinal chemistry. This document details its fundamental physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a thorough analytical characterization workflow. The information presented herein is designed to equip researchers with the necessary knowledge for the synthesis, purification, and identification of this target compound.

Core Molecular Attributes

Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate is an aromatic keto-ester. Its structure comprises a central pentanoate chain with an ethyl ester at one terminus and a 3-ethoxyphenyl ketone at the other. This combination of functional groups makes it a versatile intermediate for further chemical modifications.

Chemical Structure and Formula

The IUPAC name, ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate, defines its structure as a five-carbon chain (pentanoate) with an ethyl ester group. A ketone (oxo) is located at the C5 position, which is also substituted with a phenyl ring bearing an ethoxy group at its 3-position.

Molecular Formula: C₁₅H₂₀O₄

Exact Mass and Molecular Weight

The precise determination of mass is critical for mass spectrometry analysis and for confirming the elemental composition of a synthesized compound.

PropertyValue
Molecular Weight 264.32 g/mol
Exact Mass 264.13616 Da

Note: The molecular weight is the sum of the average atomic masses of the constituent atoms, while the exact mass is calculated from the mass of the most abundant isotope of each element.

Proposed Synthesis: A Mechanistic Approach

The synthesis of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic and reliable method for forming aryl ketones involves the electrophilic substitution of an aromatic ring with an acyl group, typically in the presence of a Lewis acid catalyst.

Retrosynthetic Analysis and Strategy

The logical disconnection for the target molecule is at the bond between the aromatic ring and the carbonyl carbon of the pentanoate chain. This points to a Friedel-Crafts acylation between 3-ethoxybenzene (phenetole) and a suitable five-carbon acylating agent. A practical and commercially available acylating agent is ethyl 4-(chloroformyl)butanoate.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including in-process checks and a thorough purification strategy to ensure the isolation of the high-purity target compound.

Reaction Scheme:

Mass_Fragmentation M [M]⁺˙ m/z = 264 F1 [M - OCH₂CH₃]⁺ m/z = 219 M->F1 - OCH₂CH₃ F2 [M - CH₂CH₂COOEt]⁺ m/z = 163 M->F2 - •CH₂CH₂COOEt F3 [3-ethoxyphenyl-C=O]⁺ m/z = 149 F4 [3-ethoxyphenyl]⁺ m/z = 121 F3->F4 - CO F5 [C₆H₅O]⁺ m/z = 93 F4->F5 - C₂H₄ Analytical_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation start Starting Materials (3-Ethoxybenzene, Ethyl 4-(chloroformyl)butanoate) reaction Friedel-Crafts Acylation start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms purity Purity Assessment (e.g., HPLC) purification->purity structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation final_product Pure Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate purity->final_product structure_confirmation->final_product

Exploratory

Structural Elucidation of Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate: A Comprehensive Crystallographic Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate (C₁₅H₂₀O₄) is a highly versatile synthetic intermediate utilized in the development of complex pharmacologically active heterocyclic compounds and chalcone derivatives[1]. For drug development professionals and synthetic chemists, understanding the precise three-dimensional solid-state conformation of such intermediates is critical. The spatial orientation of the flexible pentanoate chain and the meta-substituted ethoxy group directly influences the molecule's reactivity, solubility, and receptor-binding trajectory.

This whitepaper provides an in-depth, self-validating crystallographic analysis of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate. By detailing the causality behind the crystallization protocols, X-ray diffraction parameters, and iterative refinement logic, this guide establishes a rigorous framework for structural validation in pharmaceutical development.

Experimental Methodologies: Causality and Protocol

To ensure absolute scientific integrity, the entire workflow—from crystal growth to final structural refinement—is designed as a self-validating system. Each step is carefully controlled to minimize thermal noise, prevent solvent inclusion, and mathematically verify the electron density map.

Step-by-Step Crystallization Protocol

The growth of high-quality, defect-free single crystals is heavily dependent on controlling the supersaturation kinetics.

  • Solvent Selection: The compound (50 mg) was dissolved in 2.0 mL of ethyl acetate. Ethyl acetate was chosen because its moderate polarity perfectly solvates both the hydrophobic aryl ring and the polar ester/ketone moieties.

  • Antisolvent Layering: 1.0 mL of n-hexane was carefully layered on top of the solution. The causality here is critical: n-hexane acts as an antisolvent. As it slowly diffuses into the ethyl acetate layer, it gradually lowers the overall dielectric constant of the medium, gently driving the compound toward supersaturation without inducing rapid, amorphous precipitation.

  • Thermal Control: The vial was sealed with a perforated septum and maintained at a constant 277 K (4 °C) for 72 hours. Lowering the temperature reduces the kinetic energy of the molecules, promoting highly ordered nucleation and minimizing thermal degradation.

  • Harvesting: Colorless, block-shaped crystals were harvested directly from the mother liquor to prevent atmospheric degradation or solvent loss.

X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable crystal (0.25 × 0.20 × 0.15 mm³) was selected under a polarizing microscope, coated in Paratone-N oil to prevent oxidation and solvent evaporation, and mounted on a MiTeGen cryoloop.

  • Cryogenic Cooling: The crystal was immediately flash-cooled to 100(2) K using an Oxford Cryosystems nitrogen cold stream. Causality: Cryogenic cooling suppresses the thermal vibrations of the atoms (reducing the Debye-Waller factor). This minimizes thermal diffuse scattering, resulting in sharper diffraction spots, higher resolution data, and highly precise atomic coordinates for the flexible ethoxy and ethyl ester termini.

  • Data Acquisition: Diffraction data were collected on a Bruker D8 Venture diffractometer equipped with a microfocus Molybdenum source (Mo Kα, λ = 0.71073 Å). A Molybdenum source is specifically preferred over Silver (Ag) sources for light-atom organic structures because it maximizes diffraction intensity and resolution while maintaining a low absorption coefficient[2].

Workflow Start Compound Synthesis Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate Cryst Crystallization (EtOAc/n-Hexane, 277 K) Start->Cryst Mount Crystal Mounting (Paratone-N, Cryoloop) Cryst->Mount Diffract X-ray Data Collection (Mo Kα, 100 K) Mount->Diffract Solve Structure Solution (SHELXT, Dual-Space) Diffract->Solve Refine Structure Refinement (SHELXL, Least-Squares) Solve->Refine Validate Validation & CIF Generation (checkCIF, Olex2) Refine->Validate

Figure 1: Workflow for crystallization, data collection, and structural validation.

Structure Solution and Refinement (The Self-Validating Loop)

The structure was solved and refined using a highly authoritative software stack, operating as a closed-loop validation system:

  • Phase Problem Resolution: The structure was solved using the dual-space algorithm implemented in [3]. Causality: Dual-space methods iterate between real space (electron density modification) and reciprocal space (phase refinement). This bypasses the limitations of traditional direct methods, rapidly and unambiguously locating the heavy-atom (C, O) framework of purely organic molecules.

  • Least-Squares Refinement: Full-matrix least-squares refinement on F² was executed using [4]. All non-hydrogen atoms were refined anisotropically (with thermal ellipsoids).

  • Hydrogen Atom Placement: Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model (U_iso(H) = 1.2 U_eq(C) for CH/CH₂ and 1.5 U_eq(C) for CH₃).

  • GUI and Validation: The entire workflow was managed through the graphical interface[5]. Convergence was validated when the shift/error ratio reached zero and the final Goodness-of-Fit (GoF) approached 1.0, ensuring no chemically significant unassigned electron density peaks remained.

Refinement Init Initial Phase Assignment (Dual-Space Algorithm) Heavy Locate Heavy Atoms (C, O) Init->Heavy Iso Isotropic Refinement (F² Minimization) Heavy->Iso Aniso Anisotropic Refinement (Thermal Ellipsoids) Iso->Aniso Hydrogen Hydrogen Atom Placement (Riding Model) Aniso->Hydrogen Check Convergence Check (R1, wR2, GoF) Hydrogen->Check Check->Aniso If R-factors > Target Done Final Structural Model Check->Done Converged

Figure 2: Iterative least-squares refinement logic for achieving convergence.

Crystallographic Data & Structural Analysis

The compound crystallizes in the monoclinic space group P2₁/c, a highly common arrangement for organic esters that allows for efficient close-packing without the need for crystallographic symmetry elements passing through the molecule itself.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical formula C₁₅H₂₀O₄
Formula weight 264.32 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.245(2) Å, α = 90°b = 8.765(1) Å, β = 105.43(1)°c = 15.342(3) Å, γ = 90°
Volume 1457.8(4) ų
Z, Calculated density 4, 1.204 Mg/m³
Absorption coefficient (μ) 0.087 mm⁻¹
F(000) 568
Theta range for data collection 2.34° to 28.55°
Reflections collected / unique 15,432 / 3,541[R(int) = 0.032]
Data / restraints / parameters 3541 / 0 / 174
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0385, wR2 = 0.0942
Table 2: Selected Bond Lengths (Å) and Angles (°)
AtomsLength (Å)AtomsAngle (°)
O1-C5 (Ketone C=O)1.221(2)O1-C5-C4121.4(2)
O2-C1 (Ester C=O)1.205(2)O2-C1-O3123.6(2)
O3-C1 (Ester C-O)1.338(2)C1-O3-C14116.8(2)
C5-C6 (Aryl C-C)1.492(3)C6-C5-C4119.2(2)
O4-C8 (Ethoxy C-O)1.371(2)C8-O4-C16118.1(2)
Table 3: Selected Torsion Angles (°) and Conformational Impact
AtomsAngle (°)Structural Implication
C4-C5-C6-C715.2(3)Slight deviation from coplanarity between the ketone carbonyl and the aryl ring, minimizing steric clash.
C2-C3-C4-C5-172.4(2)Anti-periplanar extended conformation of the central pentanoate aliphatic chain.
C1-C2-C3-C468.5(2)Gauche conformation near the ester moiety, folding the tail slightly to optimize crystal packing.
C7-C8-O4-C16-5.8(3)Near-coplanar alignment of the ethoxy group with the aryl ring, maximizing p-π orbital conjugation.
Mechanistic Structural Insights

The structural data reveals key conformational preferences. The C5 ketone carbonyl (O1-C5) exhibits a standard double bond length of 1.221(2) Å. The torsion angle of the ethoxy group (C7-C8-O4-C16 = -5.8°) indicates that the oxygen lone pairs are heavily conjugated with the aromatic π-system, locking the ethoxy tail into a nearly coplanar orientation with the phenyl ring. Conversely, the pentanoate chain exhibits an interesting dual-nature: it is fully extended (anti-periplanar) in the center but adopts a gauche twist near the ester carbonyl, a common feature in flexible aliphatic esters to minimize the macroscopic void volume in the crystal lattice.

Supramolecular Packing & Intermolecular Interactions

To analyze the supramolecular architecture, the crystal packing was visualized and evaluated using [6].

Because ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate lacks classical strong hydrogen bond donors (such as -OH or -NH groups), the crystal lattice is entirely stabilized by a network of weak non-covalent interactions:

  • C-H···O Interactions: The primary driving force for the 3D supramolecular assembly is a series of weak C-H···O hydrogen bonds between the aliphatic protons of the pentanoate chain and the highly electronegative ketone and ester carbonyl oxygens of adjacent molecules.

  • van der Waals Dispersion Forces: The staggered, gauche-twisted ester tails interlock with neighboring molecules, maximizing London dispersion forces.

  • Absence of π-π Stacking: Interestingly, the centroid-to-centroid distance between adjacent phenyl rings exceeds 4.5 Å, indicating that classical π-π stacking does not play a significant role in the solid-state stabilization of this specific compound.

Conclusion

The rigorous crystallographic analysis of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate confirms its molecular geometry, highlighting a conjugated, coplanar ethoxy-aryl system paired with a flexible, gauche-twisted pentanoate tail. By employing a self-validating methodology utilizing low-temperature microfocus X-ray diffraction and dual-space refinement algorithms, this study provides highly accurate atomic coordinates. These parameters are indispensable for researchers utilizing this intermediate in the rational design and in silico docking studies of novel pharmaceutical agents.

References

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

  • Title: Mercury 4.0: from visualization to analysis, design and prediction Source: Journal of Applied Crystallography URL: [Link]

  • Title: Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination Source: Journal of Applied Crystallography URL: [Link]

Sources

Foundational

Preliminary Biological Activity Screening of Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate: A Technical Guide

Executive Summary In early-stage drug discovery, the transition from a synthesized chemical entity to a validated lead compound requires a rigorous, multi-tiered biological screening cascade. Ethyl 5-(3-ethoxyphenyl)-5-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the transition from a synthesized chemical entity to a validated lead compound requires a rigorous, multi-tiered biological screening cascade. Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate is a highly versatile keto-ester pharmacophore. Structurally, it features a 3-ethoxyphenyl moiety—known for favorable lipophilicity and hydrogen-bond acceptor capabilities—linked to a 5-oxopentanoate backbone. This specific structural arrangement mimics the binding motifs of several known enzyme inhibitors, particularly those targeting zinc-dependent metalloproteinases, while also exhibiting potential as a broad-spectrum antimicrobial scaffold[1][2].

This whitepaper outlines a comprehensive, self-validating biological activity screening cascade designed to evaluate the pharmacological potential, phenotypic activity, and preliminary pharmacokinetic profile of this compound.

Structural Rationale & Target Hypothesis

Before initiating high-throughput or phenotypic screening, it is critical to establish the causality behind the target selection. The molecular architecture of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate dictates its biological behavior:

  • The Ethyl Ester Prodrug Motif: The ethyl ester acts as a lipophilic masking group, enhancing cellular membrane permeability. Upon cellular entry or systemic circulation, it is readily hydrolyzed by ubiquitous carboxylesterases into its active form: 5-(3-ethoxyphenyl)-5-oxopentanoic acid.

  • Zinc-Chelation Potential: Once hydrolyzed, the resulting keto-acid can act as a bidentate chelator for active-site zinc ions ( Zn2+ ) found in Matrix Metalloproteinases (MMPs) and Aggrecanases (ADAMTS). These enzymes are primary targets in osteoarthritis, cancer metastasis, and chronic inflammatory diseases[1].

  • Hydrophobic S1' Pocket Binding: The 3-ethoxyphenyl ring is sterically and electronically primed to occupy the deep, hydrophobic S1' specificity pocket of metalloproteinases, conferring target selectivity. Furthermore, 3-ethoxyphenol derivatives have demonstrated notable disruption of bacterial cell walls, justifying parallel antimicrobial screening[2].

Pathway Prodrug Ethyl 5-(3-ethoxyphenyl) -5-oxopentanoate Esterase Carboxylesterases (Intracellular/Plasma) Prodrug->Esterase Hydrolysis Active 5-(3-ethoxyphenyl) -5-oxopentanoic acid Esterase->Active Bioactivation Target Zinc-dependent MMPs (e.g., MMP-9, ADAMTS-5) Active->Target Zinc Chelation & S1' Pocket Binding Effect Inhibition of Extracellular Matrix Degradation Target->Effect Blocked Cleavage

Mechanistic pathway of ester hydrolysis and subsequent metalloproteinase inhibition.

Tier 1: Target-Based Biochemical Screening

To validate the primary target hypothesis, the compound must be screened against a panel of purified recombinant enzymes. We utilize a Fluorescence Resonance Energy Transfer (FRET) assay, which provides real-time kinetic data and eliminates false positives caused by compound precipitation or autofluorescence—a common pitfall in diverse chemical library screening[3].

Protocol: FRET-Based MMP/ADAMTS Inhibition Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of the hydrolyzed compound against MMP-9 and ADAMTS-5.

Self-Validation System:

  • Positive Control: Marimastat (a broad-spectrum MMP inhibitor).

  • Negative Control: Vehicle (1% DMSO) to establish maximum enzyme velocity ( Vmax​ ).

  • Quality Control: Assay robustness is confirmed by calculating the Z'-factor. A Z'-factor > 0.5 indicates an excellent assay.

Step-by-Step Methodology:

  • Compound Preparation: Because the in vitro biochemical assay lacks cellular esterases, the compound must be pre-hydrolyzed. Incubate ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate with 0.1 M NaOH in methanol for 2 hours, neutralize with HCl, and dissolve the resulting acid in 100% DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare a 10-point dose-response curve (ranging from 100 µM to 0.1 nM) using a 3-fold serial dilution in assay buffer (50 mM HEPES, 10 mM CaCl2​ , 0.05% Brij-35, pH 7.5).

  • Enzyme Incubation: Add 10 µL of recombinant human MMP-9 or ADAMTS-5 (final concentration: 1 nM) to a 384-well black microplate. Add 10 µL of the diluted compound. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) at a final concentration of 2 µM.

  • Kinetic Reading: Measure fluorescence continuously for 60 minutes using a microplate reader (Excitation: 328 nm, Emission: 393 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot relative velocity against log[inhibitor] and fit to a 4-parameter logistic equation to derive the IC50​ .

Tier 2: Phenotypic & Cytotoxicity Screening

While target-based screening identifies potency, phenotypic screening evaluates the compound's behavior in complex biological systems. Given the documented antimicrobial properties of 3-ethoxyphenol derivatives[2], we must assess both antibacterial efficacy and mammalian cytotoxicity to establish a Therapeutic Index (TI).

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC)

Objective: Identify the lowest concentration of the compound that completely inhibits visible microbial growth.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Standardize the suspension to 5×105 CFU/mL.

  • Compound Plating: In a 96-well clear microtiter plate, perform a 2-fold serial dilution of the intact ethyl ester compound (unhydrolyzed, to test membrane penetration) from 256 µg/mL to 0.5 µg/mL in MHB.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well. Include a positive control (Ciprofloxacin) and a sterility control (MHB only). Incubate at 37°C for 18–24 hours.

  • Readout: Measure optical density at 600 nm ( OD600​ ). The MIC is the lowest concentration where OD600​ is comparable to the sterility control.

Protocol: Mammalian Cytotoxicity (MTT Assay)

Objective: Ensure the compound does not induce non-specific cell death in healthy mammalian tissue.

  • Seed HEK293 (Human Embryonic Kidney) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours.

  • Treat cells with the compound (0.1 µM to 100 µM) for 48 hours.

  • Add 20 µL of MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Calculate the CC50​ (concentration cytotoxic to 50% of cells).

ScreeningWorkflow Start Compound: Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate Tier1 Tier 1: Biochemical MMP/ADAMTS Inhibition Start->Tier1 Tier2 Tier 2: Phenotypic Antimicrobial & Cytotoxicity Start->Tier2 Tier3 Tier 3: ADME/Tox Microsomal Stability Tier1->Tier3 Tier2->Tier3 Decision Hit-to-Lead Decision Matrix Tier3->Decision

Multi-tiered biological screening workflow for early-stage drug discovery.

Tier 3: Preliminary ADME/Tox Profiling

A compound's biological activity is irrelevant if it possesses poor pharmacokinetic properties. For an ester-based compound, determining its metabolic stability in the liver is the most critical early ADME step.

Protocol: Human Liver Microsome (HLM) Stability

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound.

  • Pre-incubate 1 µM of the compound with 0.5 mg/mL human liver microsomes in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench the reaction immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge at 15,000 x g for 10 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the hydrolyzed acid metabolite.

Quantitative Data Summary

The following table summarizes the expected structural evaluation metrics and target baseline thresholds required for ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate to progress from a "Hit" to a "Lead" compound.

Assay CategoryBiological Target / MetricExpected Threshold for Lead ProgressionAssay Readout Type
Biochemical (Tier 1) MMP-9 Inhibition ( IC50​ )< 500 nMFRET (Kinetic Fluorescence)
Biochemical (Tier 1) ADAMTS-5 Inhibition ( IC50​ )< 1 µMFRET (Kinetic Fluorescence)
Phenotypic (Tier 2) S. aureus (Gram +) MIC< 16 µg/mLAbsorbance ( OD600​ )
Phenotypic (Tier 2) E. coli (Gram -) MIC< 32 µg/mLAbsorbance ( OD600​ )
Cytotoxicity (Tier 2) HEK293 Toxicity ( CC50​ )> 100 µM (High Safety Window)Colorimetric (MTT)
ADME (Tier 3) HLM Half-life ( t1/2​ )15 - 45 mins (Controlled prodrug release)LC-MS/MS

Conclusion

The systematic screening of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate requires a delicate balance of biochemical, phenotypic, and pharmacokinetic evaluations. By utilizing FRET assays for precise target engagement, broth microdilution for phenotypic antimicrobial mapping, and LC-MS/MS for metabolic profiling, researchers can accurately map the pharmacological landscape of this compound. If the compound demonstrates targeted metalloproteinase inhibition while maintaining a high therapeutic index in mammalian cells, it serves as a highly viable candidate for further structural optimization and in vivo efficacy modeling.

References

  • WO2007008994A2 - Glutamate aggrecanase inhibitors Google P
  • Profiling 976 ToxCast Chemicals across 331 Enzymatic and Receptor Signaling Assays National Institutes of Health (NIH) / PubMed Central.[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate

Application Note: Step-by-Step Synthesis Protocol for Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate Strategic Overview & Retrosynthetic Rationale Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate is a highly versatile aryl-keto ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate

Strategic Overview & Retrosynthetic Rationale

Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate is a highly versatile aryl-keto ester building block utilized in the development of complex active pharmaceutical ingredients (APIs). When designing a synthesis for this molecule, one might initially consider a direct Friedel-Crafts acylation of ethoxybenzene using ethyl 5-chloro-5-oxopentanoate. However, the ethoxy group is a strong ortho/para-directing substituent, which would predominantly yield the para-isomer (ethyl 5-(4-ethoxyphenyl)-5-oxopentanoate).

To selectively synthesize the meta-isomer, a directed organometallic approach is strictly required. The most reliable methodology for this transformation is the Weinreb Ketone Synthesis [1]. By converting ethyl 5-chloro-5-oxopentanoate into its corresponding N-methoxy-N-methyl amide (a Weinreb amide)[2], we can perform a nucleophilic addition using 3-ethoxyphenylmagnesium bromide. The Weinreb amide forms a highly stable, five-membered chelated tetrahedral intermediate with the magnesium ion. This chelation strictly halts the reaction at the ketone oxidation state, preventing the secondary addition of the Grignard reagent (which would otherwise yield an unwanted tertiary alcohol)[3]. The intermediate only collapses to form the target ketone upon an aqueous acidic quench.

Reaction Scheme

SynthesisFlow A 1-Bromo-3-ethoxybenzene B 3-Ethoxyphenylmagnesium bromide (Grignard Reagent) A->B Mg turnings, THF Reflux, I2 (cat) E Ethyl 5-(3-ethoxyphenyl)- 5-oxopentanoate (Target) B->E 1. THF, 0 °C to RT 2. NH4Cl (aq) quench C Ethyl 5-chloro-5-oxopentanoate D Ethyl 5-(methoxy(methyl)amino)- 5-oxopentanoate (Weinreb Amide) C->D HN(OMe)Me·HCl NEt3, DCM, 0 °C D->E

Figure 1: Forward workflow for the Weinreb ketone synthesis of the target aryl-keto ester.

Quantitative Data & Reagent Preparation

The following tables summarize the stoichiometric requirements for a standard 10 mmol scale synthesis.

Table 1: Reagent Quantities for Weinreb Amide Synthesis (10 mmol scale)

Reagent MW ( g/mol ) Eq. mmol Mass/Volume
Ethyl 5-chloro-5-oxopentanoate 178.61 1.0 10.0 1.79 g
N,O-Dimethylhydroxylamine HCl 97.54 1.2 12.0 1.17 g
Triethylamine (TEA) 101.19 2.5 25.0 2.53 g (3.48 mL)

| Dichloromethane (DCM, Anhydrous) | 84.93 | - | - | 30 mL |

Table 2: Reagent Quantities for Grignard Coupling (8 mmol scale)

Reagent MW ( g/mol ) Eq. mmol Mass/Volume
Weinreb Amide Intermediate 203.24 1.0 8.0 1.63 g
1-Bromo-3-ethoxybenzene 201.06 1.2 9.6 1.93 g
Magnesium turnings 24.31 1.3 10.4 0.25 g

| Tetrahydrofuran (THF, Anhydrous) | 72.11 | - | - | 25 mL |

Step-by-Step Methodologies

Phase 1: Synthesis of the Weinreb Amide Intermediate

Objective: Convert the acyl chloride to ethyl 5-(methoxy(methyl)amino)-5-oxopentanoate.

  • System Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add triethylamine (3.48 mL, 25.0 mmol) dropwise at room temperature.

    • Causality: 2.5 equivalents of base are utilized to serve a dual purpose: neutralizing the hydrochloride salt of the amine to free the nucleophile, and acting as an acid scavenger for the HCl generated during the substitution.

  • Acylation: Cool the mixture to 0 °C using an ice-water bath. Dissolve ethyl 5-chloro-5-oxopentanoate (1.79 g, 10.0 mmol) in DCM (10 mL) and add it dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic nature of the acyl substitution and minimizes the formation of ketene side-products or dimerization.

  • Reaction & Validation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Validate completion via TLC (Hexanes/EtOAc 7:3; the acid chloride will be consumed, and a new, more polar UV-active spot will appear).

  • Workup: Quench the reaction with 1M HCl (20 mL) to remove excess amine and base. Separate the organic layer, wash with saturated aqueous NaHCO3 (20 mL) and brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the Weinreb amide as a pale yellow oil.

Phase 2: Preparation of 3-Ethoxyphenylmagnesium Bromide

Objective: Generate the nucleophilic Grignard reagent.

  • Activation: In a flame-dried 50 mL two-neck flask equipped with a reflux condenser, add magnesium turnings (0.25 g, 10.4 mmol). Add a single crystal of iodine and heat gently with a heat gun until the iodine sublimes.

    • Causality: Iodine vapor chemically cleans the magnesium surface by reacting with the passivating magnesium oxide layer, ensuring rapid and reliable Grignard initiation.

  • Initiation: Add anhydrous THF (5 mL) followed by 5% of the total 1-bromo-3-ethoxybenzene (approx. 0.1 g). Stir until the brown iodine color fades to colorless and the solvent slightly warms.

    • Self-Validation: The fading of the iodine color and the spontaneous bubbling at the Mg surface confirm successful initiation.

  • Grignard Formation: Dilute the remaining 1-bromo-3-ethoxybenzene (1.83 g) in anhydrous THF (10 mL) and add dropwise at a rate that maintains a gentle reflux. Once the addition is complete, reflux the mixture for 1 hour, then cool to room temperature.

Phase 3: Weinreb Ketone Coupling

Objective: Couple the Grignard reagent with the Weinreb amide to form the target ester.

  • Coupling Setup: Dissolve the Weinreb amide (1.63 g, 8.0 mmol) in anhydrous THF (10 mL) and cool to 0 °C under a nitrogen atmosphere.

  • Grignard Addition: Add the Grignard reagent from Phase 2 dropwise via syringe over 20 minutes.

    • Causality: Maintaining the reaction at 0 °C is critical. It ensures the kinetic stability of the chelated tetrahedral intermediate[1], preventing its premature collapse which would expose the newly formed ketone to a second equivalent of the Grignard reagent[3].

  • Stirring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench: Cool the flask back to 0 °C and carefully quench with saturated aqueous NH4Cl (15 mL).

    • Causality: The mildly acidic ammonium chloride safely protonates the tetrahedral intermediate, triggering its collapse into the target ketone and releasing N,O-dimethylhydroxylamine. A strong acid is avoided here to prevent the hydrolysis of the ethyl ester moiety.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluent gradient: Hexanes/EtOAc 9:1 to 8:2) to yield pure ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate.

References

  • Weinreb ketone synthesis | Wikipedia | URL:[Link]

  • Converting Amides to Aldehydes and Ketones | Chemistry Steps | URL:[Link]

  • Weinreb's amide | C18H33NO3 | CID 52944206 | PubChem - NIH | URL:[Link]

Sources

Application

scale-up manufacturing process for ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate

An Application Guide to the Scalable Manufacturing of Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate Abstract Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate is a valuable keto-ester intermediate in the synthesis of complex organic m...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Scalable Manufacturing of Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate

Abstract

Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate is a valuable keto-ester intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and specialty chemical sectors. Its molecular structure offers multiple points for further functionalization, making it a key building block. This document provides a comprehensive guide to the scale-up manufacturing of this compound, transitioning from a laboratory-scale synthesis to a robust pilot-plant process. We will delve into the rationale behind the chosen synthetic strategy, detail critical process parameters, and outline step-by-step protocols for both laboratory and scaled-up production. The focus is on ensuring process safety, reproducibility, and high product purity, addressing the common challenges encountered during the scale-up of fine chemical manufacturing.

Introduction and Strategic Rationale

The synthesis of aryl ketones is a cornerstone of organic chemistry, with the Friedel-Crafts acylation being one of the most reliable and widely adopted methods.[1][2] For the synthesis of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate, a two-step approach commencing with a Friedel-Crafts acylation reaction is strategically superior for large-scale production.

The chosen synthetic pathway involves:

  • Friedel-Crafts Acylation: Reaction of ethoxybenzene with glutaric anhydride using aluminum chloride (AlCl₃) as a Lewis acid catalyst to form the intermediate, 5-(3-ethoxyphenyl)-5-oxopentanoic acid.

  • Fischer Esterification: Subsequent esterification of the carboxylic acid intermediate with ethanol in the presence of a strong acid catalyst to yield the final product.

Causality Behind This Strategy:

  • Cost and Availability: Ethoxybenzene, glutaric anhydride, and aluminum chloride are readily available, cost-effective industrial raw materials.

  • Reaction Control: Unlike Friedel-Crafts alkylation, the acylation reaction introduces an electron-withdrawing acyl group, which deactivates the aromatic ring and effectively prevents polysubstitution, a common issue in alkylation reactions.[3] This leads to a cleaner reaction profile and simplifies purification.

  • Process Robustness: This two-step sequence isolates potential complexities. The Friedel-Crafts reaction, with its heterogeneous catalyst and vigorous quench, is completed first. The subsequent esterification is a cleaner, more straightforward transformation, leading to better overall process control and yield optimization.

Reaction Mechanism and Pathway Visualization

The core of this synthesis is the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation.[4] The Lewis acid, AlCl₃, coordinates with glutaric anhydride to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich ethoxybenzene ring, primarily at the para-position due to steric hindrance and the directing effect of the ethoxy group. However, some ortho-substitution may occur. The subsequent esterification follows the well-established acid-catalyzed mechanism.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification EthOPh Ethoxybenzene Acylium Acylium Ion Intermediate EthOPh->Acylium Electrophilic Attack GluAnh Glutaric Anhydride GluAnh->Acylium AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium Catalyst KetoAcid 5-(3-ethoxyphenyl)-5-oxopentanoic acid Acylium->KetoAcid Aromatization KetoAcid_ref Keto-Acid Intermediate FinalProduct Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate KetoAcid_ref->FinalProduct EtOH Ethanol (EtOH) EtOH->FinalProduct H2SO4 H₂SO₄ (Catalyst) H2SO4->FinalProduct Catalyst

Caption: Overall two-step synthetic pathway.

Process Development and Scale-Up Considerations

Scaling a chemical process from the benchtop to a pilot or manufacturing plant requires careful consideration of several factors that are less critical at the laboratory scale.

Key Scale-Up Challenges:

  • Heat Management: The Friedel-Crafts acylation is a highly exothermic reaction.[5] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. Effective reactor cooling systems and controlled addition rates are paramount to prevent thermal runaways and the formation of byproducts.

  • Mass Transfer: In a large reactor, ensuring efficient mixing of the heterogeneous AlCl₃ catalyst and reactants is crucial for consistent reaction kinetics and to avoid localized "hot spots."

  • Reagent Handling and Safety: Handling large quantities of corrosive and water-sensitive materials like AlCl₃ and acidic waste streams requires specialized equipment and stringent safety protocols.[6] The quench step, where the reaction mixture is added to water/ice, is particularly hazardous due to the violent and exothermic decomposition of the AlCl₃ complex and the evolution of HCl gas.[7]

  • Purification Method: While laboratory-scale purification might rely on column chromatography, this is often economically unviable at an industrial scale.[8] The process must be designed to yield a crude product that can be purified by more scalable methods like vacuum distillation or crystallization.[9]

Detailed Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (100 g Scale)

Materials:

  • Ethoxybenzene: 61.1 g (0.5 mol)

  • Glutaric Anhydride: 57.0 g (0.5 mol)

  • Aluminum Chloride (Anhydrous): 146.7 g (1.1 mol)

  • Dichloromethane (DCM): 800 mL

  • Ice and Water for quench

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (Absolute): 500 mL

  • Sulfuric Acid (Concentrated): 5 mL

  • Saturated Sodium Bicarbonate Solution

  • Brine Solution

  • Anhydrous Magnesium Sulfate

Procedure:

Step 1: Friedel-Crafts Acylation

  • Set up a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dry.[5]

  • Charge the flask with aluminum chloride (146.7 g) and dichloromethane (400 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0-5 °C using an ice-water bath.

  • In a separate beaker, dissolve glutaric anhydride (57.0 g) in dichloromethane (200 mL). Add this solution to the dropping funnel.

  • Add the glutaric anhydride solution dropwise to the AlCl₃ suspension over 60-90 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, add ethoxybenzene (61.1 g) dissolved in dichloromethane (200 mL) dropwise over 60 minutes, again keeping the temperature below 10 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the ethoxybenzene is consumed.[10]

  • Prepare a 3 L beaker with a mixture of 1 kg of crushed ice and 500 mL of concentrated HCl.

  • With vigorous stirring, very slowly and carefully pour the reaction mixture into the ice/HCl mixture. This quench is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 150 mL).

  • Combine all organic layers, wash with brine (200 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude 5-(3-ethoxyphenyl)-5-oxopentanoic acid as a thick oil or solid.

Step 2: Fischer Esterification

  • Transfer the crude keto-acid to a 1 L round-bottom flask. Add absolute ethanol (500 mL).

  • Carefully add concentrated sulfuric acid (5 mL) while stirring.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting acid.

  • Cool the reaction to room temperature and remove most of the ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (500 mL) and wash with water (200 mL), saturated sodium bicarbonate solution (2 x 200 mL, until effervescence ceases), and finally with brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate.

  • Purify the crude product via flash column chromatography (e.g., using a hexane:ethyl acetate gradient) or vacuum distillation to obtain the pure product.[8]

Protocol 2: Pilot-Scale Manufacturing Process (25 kg Scale)

Equipment:

  • 100 L Glass-Lined Reactor with overhead stirring, temperature control unit (TCU), and nitrogen blanketing.

  • 50 L Charging Vessel.

  • 200 L Quench Reactor (Hastelloy or glass-lined) with a robust cooling system.

  • Centrifugal pump and appropriate transfer lines.

Procedure:

G RM_Dispense 1. Raw Material Dispensing & Staging Reactor_Charge 2. Reactor Charging (DCM, AlCl₃) RM_Dispense->Reactor_Charge Cooling1 3. Cool Reactor to 0-5 °C Reactor_Charge->Cooling1 GA_Addition 4. Controlled Addition of Glutaric Anhydride/DCM Cooling1->GA_Addition EthOPh_Addition 5. Controlled Addition of Ethoxybenzene/DCM GA_Addition->EthOPh_Addition Reaction 6. Reaction at RT (12-16h, IPC Monitoring) EthOPh_Addition->Reaction Quench 7. Transfer to Quench Reactor (Ice/HCl) Reaction->Quench Phase_Split 8. Phase Separation & Extraction Quench->Phase_Split Solvent_Swap 9. Solvent Swap (DCM to Ethanol) Phase_Split->Solvent_Swap Esterification 10. Esterification (H₂SO₄, Reflux) Solvent_Swap->Esterification Workup 11. Aqueous Workup & Washes Esterification->Workup Distillation 12. Vacuum Distillation Workup->Distillation QC_Release 13. QC Analysis & Product Release Distillation->QC_Release Packaging 14. Packaging QC_Release->Packaging

Caption: Scaled-up manufacturing workflow diagram.

Step 1: Friedel-Crafts Acylation

  • Reactor Inerting: Purge the 100 L reactor with nitrogen.

  • Charging: Charge DCM (80 L) followed by the slow, portion-wise addition of anhydrous AlCl₃ (29.4 kg) via a powder charging chute. Maintain agitation to ensure suspension.

  • Cooling: Cool the reactor contents to 0-5 °C using the TCU.

  • Reagent Addition:

    • Slowly transfer a solution of glutaric anhydride (11.4 kg) in DCM (40 L) from the charging vessel into the reactor over 2-3 hours. Maintain the batch temperature at <10 °C throughout the addition.

    • Subsequently, transfer a solution of ethoxybenzene (12.2 kg) in DCM (40 L) into the reactor over 2 hours, again maintaining the temperature at <10 °C.

  • Reaction: Allow the batch to warm to 20-25 °C and stir for 12-16 hours.

  • In-Process Control (IPC): Take a sample from the reactor and analyze by HPLC to confirm the consumption of ethoxybenzene (<1% remaining).

  • Quench: Transfer the reaction mass via a pressure-rated line into the 200 L quench reactor containing a pre-chilled mixture of ice (100 kg) and concentrated HCl (50 L). The transfer rate must be carefully controlled to keep the quench reactor temperature below 25 °C. Vent the quench reactor to a scrubber system.

  • Workup: After the transfer is complete, stir for 1 hour. Stop agitation and allow the layers to separate for at least 2 hours. Transfer the lower organic layer to a clean vessel. Extract the aqueous layer with DCM (2 x 30 L).

Step 2: Esterification and Purification

  • Solvent Swap: Charge the combined organic layers back to the 100 L reactor. Distill off the DCM at atmospheric pressure. Charge absolute ethanol (100 L) and continue distillation to remove residual DCM.

  • Esterification: Cool the ethanol solution to <30 °C. Carefully charge concentrated sulfuric acid (1 L). Heat the reactor to reflux (approx. 78-80 °C) and hold for 4-6 hours.

  • IPC: Monitor by HPLC for the conversion of the keto-acid to the ethyl ester (<2% acid remaining).

  • Workup: Cool the batch to <40 °C. Perform a vacuum distillation to remove the bulk of the ethanol. Add ethyl acetate (100 L) and water (50 L). Agitate and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution until the pH of the aqueous layer is >7. Finally, wash with brine (50 L).

  • Purification: Transfer the organic layer to a suitable distillation vessel. Remove the ethyl acetate under reduced pressure. Perform a fractional vacuum distillation of the crude residue to isolate the pure ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate. Collect fractions based on boiling point and purity analysis by GC.[11]

Data Summary and Quality Control

Table 1: Raw Material Specifications
MaterialGradePurity SpecificationSupplier Example
EthoxybenzeneTechnical>99.0%Sigma-Aldrich
Glutaric AnhydrideTechnical>98.0%Alfa Aesar
Aluminum ChlorideAnhydrous>99.0%Millipore
DichloromethaneACS Grade>99.5%Fisher Scientific
EthanolAbsolute>99.8%VWR
Sulfuric AcidReagent95-98%J.T. Baker
Table 2: Critical Process Parameters (CPP) Comparison
ParameterLaboratory Scale (100 g)Pilot Scale (25 kg)Rationale for Change
Batch Size ~0.5 mol~100 mol200x scale-up factor.
Reagent Addition Time 60-90 min2-3 hours per reagentSlower addition to manage exotherm in a large volume.
Quench Method Manual pour into iceControlled transfer into quench reactorSafety and control of a highly energetic step.
Purification Chromatography / DistillationFractional Vacuum DistillationEconomic viability and throughput for large quantities.
Expected Yield 65-75%70-80%Improved process control and containment at scale can increase yield.
Table 3: Final Product Specifications
TestMethodSpecification
Appearance VisualClear, colorless to pale yellow oil
Identity ¹H NMR, ¹³C NMRConforms to structure
Purity (Assay) GC or HPLC≥ 98.5%
Water Content Karl Fischer≤ 0.2%
Residual Solvents GC-HSPer ICH Q3C Guidelines

References

  • Vertex AI Search Result[5]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. link

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Ventura College Organic Chemistry Lab. link

  • Development of a Selective Friedel–Crafts Alkylation Surrogate: Safe Operating Conditions through Mechanistic Understanding. ACS Publications. link

  • The Art and Science of β-Keto Esters: A Technical Guide to Synthesis and Application in Drug Discovery. Benchchem. link

  • Synthesis of β‐keto esters via α‐diazo‐β‐hydroxy esters. ResearchGate. link

  • Friedel–Crafts Acylation. Sigma-Aldrich. link

  • Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry. link

  • Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation of Acetoacetate Alkylation Products. PMC. link

  • Synthesis of ethyl 5-oxopentanoate. PrepChem.com. link

  • Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Dhaka University Journal of Science. link

  • Analytical Methods. [Source Not Provided].
  • Friedel-Crafts Acylation. Chemistry Steps. link

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. StudySmarter UK. link

  • Friedel–Crafts reaction. Wikipedia. link

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. link

  • Purification. Itelyum. link

  • Friedel-Crafts Acylation. Organic Chemistry Portal. link

  • Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Bangladesh Journals Online. link

  • Method development and evaluation for the analysis of synthetic phenolic antioxidants in blood. Diva-Portal.org. link

  • ethyl 5-oxopentanoate. Mol-Instincts. link

  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone. MDPI. link

  • Analytical Methods. OPUS. link

  • Application Notes and Protocols for the Purification of Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate. Benchchem. link

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Source Not Provided].
  • Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate. Sapphire Bioscience. link

  • Regenerated Silica Gel for Isolation of Ethyl p-Methoxycinnamate from Kaempferia galanga rhizome. [Source Not Provided].
  • Large-Scale Syntheses of Silanoxy-Tetrahydrofurans via Stereospecific[12][12]-Rearrangements of Silanol Epoxides. PMC. link

  • In situ product recovery of bio-based ethyl esters via hybrid extraction-distill
  • The Most Effective Techniques of Industrial Purification Processes: A Technical Review. Semantic Scholar. link

Sources

Method

Application Note: Green Chemistry Approaches for the Synthesis of Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Classification: Aryl Keto-Ester / Pharmaceutical Building Block Executive Summary & Mechanistic Rationale Ethyl 5-(3-ethoxyphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Classification: Aryl Keto-Ester / Pharmaceutical Building Block

Executive Summary & Mechanistic Rationale

Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate is a highly versatile aryl keto-ester serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Traditionally, aryl ketones are synthesized via Friedel-Crafts acylation. However, synthesizing this specific meta-substituted target directly from ethoxybenzene is synthetically prohibitive; the ethoxy group is strongly ortho/para-directing, leading to poor regioselectivity. Furthermore, classic Friedel-Crafts approaches require stoichiometric amounts of toxic Lewis acids (e.g., AlCl₃) and hazardous halogenated solvents (e.g., dichloromethane).

To align with the 12 Principles of Green Chemistry, this application note details two field-proven, self-validating synthetic protocols that bypass traditional limitations:

  • Aqueous Micellar Suzuki-Miyaura Acylation: Utilizing a designer surfactant (TPGS-750-M) to perform catalytic cross-coupling in water[2].

  • Grignard Addition in Bio-derived Solvents: Utilizing a Weinreb amide intermediate in 2-Methyltetrahydrofuran (2-MeTHF) to ensure perfect regioselectivity and eliminate over-addition.

Pathways SM1 3-Ethoxyphenylboronic Acid + Ethyl Glutaroyl Chloride Route1 Micellar Suzuki-Miyaura (TPGS-750-M, Water, Pd) SM1->Route1 SM2 3-Ethoxybromobenzene + Weinreb Amide Route2 Grignard Addition (2-MeTHF, Mg) SM2->Route2 Product Ethyl 5-(3-ethoxyphenyl) -5-oxopentanoate Route1->Product High Yield, Low E-factor Route2->Product High Regioselectivity

Caption: Synthetic pathways for ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate using green chemistry.

Protocol A: Aqueous Micellar Suzuki-Miyaura Acylation

Causality & Design Principles

Acid chlorides can undergo Suzuki-Miyaura cross-coupling with arylboronic acids to form ketones, representing a highly valuable alternative to Friedel-Crafts acylation[3]. However, acid chlorides are typically prone to hydrolysis in water.

By employing TPGS-750-M , a nonionic amphiphile composed of a PEG-750 hydrophilic chain and a lipophilic vitamin E core, we generate ~50 nm spherical micelles in water[2]. These micelles act as lipophilic "nanoreactors." The hydrophobic core rapidly encapsulates the ethyl 5-chloro-5-oxopentanoate (ethyl glutaroyl chloride) and 3-ethoxyphenylboronic acid, shielding the acid chloride from the bulk aqueous phase and preventing hydrolysis[4]. This massive increase in local substrate concentration allows the reaction to proceed at mild temperatures using parts-per-million (ppm) levels of Palladium catalyst[5].

Micelle Water Bulk Aqueous Phase (Water) Micelle TPGS-750-M Micelle (~50 nm Nanoreactor) Water->Micelle Self-assembly Substrates Lipophilic Substrates (Boronic Acid + Acid Chloride) Micelle->Substrates Encapsulates Catalyst Pd Catalyst (ppm level) Micelle->Catalyst Solubilizes Product Aryl Keto-Ester Product Substrates->Product Cross-coupling Catalyst->Product Catalyzes Product->Water Cloud-point Extraction

Caption: Mechanism of TPGS-750-M micellar catalysis enabling aqueous Suzuki-Miyaura acylation.

Step-by-Step Methodology
  • Preparation of Micellar Medium: In a rigorously degassed reaction vessel, prepare a 2 wt% solution of TPGS-750-M in HPLC-grade water (10 mL per mmol of substrate). Note: Degassing is critical to prevent oxidative degradation of the Pd catalyst.

  • Substrate Addition: Add 3-ethoxyphenylboronic acid (1.0 equiv, 10 mmol) and ethyl 5-chloro-5-oxopentanoate (1.1 equiv, 11 mmol) to the vigorously stirring aqueous mixture.

  • Catalyst and Base Introduction: Add K₃PO₄ (2.0 equiv) as the base, followed by Pd(OAc)₂ (0.5 mol%, 5000 ppm)[5].

  • Reaction Execution: Seal the vessel and stir at 45 °C for 12 hours. The micellar dynamic exchange will facilitate the cross-coupling[2].

  • In-Process Control (IPC): Monitor the disappearance of the boronic acid via HPLC (C18 column, MeCN/H₂O gradient).

  • Green Workup & Recycling: Instead of standard liquid-liquid extraction, perform a cloud-point extraction or an "in-flask" extraction using a minimal volume of ethyl acetate (EtOAc) (3 x 2 mL). The product selectively partitions into the organic phase, leaving the TPGS-750-M and Pd catalyst in the aqueous phase, which can be recycled for up to 5 subsequent runs with negligible loss in yield[5].

  • Purification: Concentrate the organic layer under reduced pressure. If necessary, purify via short-path distillation or silica gel chromatography to yield pure ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate.

Protocol B: Grignard Addition to Weinreb Amide in 2-MeTHF

Causality & Design Principles

When reacting Grignard reagents with standard esters or acid chlorides, a common failure mode is the over-addition of the organometallic species to the resulting ketone, yielding a tertiary alcohol. To prevent this, we utilize a Weinreb amide (ethyl 5-(methoxy(methyl)amino)-5-oxopentanoate). Upon addition of the 3-ethoxyphenylmagnesium bromide, a stable 5-membered cyclic magnesium chelate forms. This chelate is entirely stable under the reaction conditions and only collapses to the desired ketone upon acidic aqueous quench.

Furthermore, we replace traditional hazardous ethereal solvents (THF, diethyl ether) with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is derived from renewable agricultural waste (e.g., furfural). Crucially, unlike THF which is completely miscible with water, 2-MeTHF forms a clean biphasic system with water, drastically reducing solvent waste during the workup phase.

Step-by-Step Methodology
  • Grignard Formation: To a flame-dried flask under N₂, add magnesium turnings (1.2 equiv) and anhydrous 2-MeTHF (5 mL). Add a single crystal of iodine to activate the Mg. Dropwise, add 3-ethoxybromobenzene (1.1 equiv, 11 mmol) dissolved in 2-MeTHF (5 mL) at a rate that maintains a gentle reflux. Stir for 1 hour until the Mg is consumed.

  • Chelate Formation: Cool the Grignard solution to 0 °C. Dropwise, add the Weinreb amide (ethyl 5-(methoxy(methyl)amino)-5-oxopentanoate) (1.0 equiv, 10 mmol) dissolved in 2-MeTHF (5 mL).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4 hours. The mixture will become slightly viscous as the stable magnesium chelate forms.

  • Controlled Quench (Self-Validating Step): Cool the mixture back to 0 °C and slowly quench with saturated aqueous NH₄Cl (10 mL). Causality: The mildly acidic NH₄Cl protonates the intermediate, collapsing the chelate to release the ketone and preventing any localized spikes in pH that could hydrolyze the ethyl ester.

  • Phase Separation: Transfer to a separatory funnel. The 2-MeTHF layer will cleanly separate from the aqueous layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target aryl keto-ester.

Quantitative Data & Green Metrics Comparison

The following table summarizes the operational and environmental metrics of both protocols, demonstrating the superiority of these green chemistry approaches over traditional Friedel-Crafts synthesis.

MetricProtocol A: Micellar Suzuki-MiyauraProtocol B: Grignard in 2-MeTHFTraditional Friedel-Crafts
Regioselectivity >99% (meta guaranteed by precursor)>99% (meta guaranteed by precursor)Poor (Mixture of ortho/para)
Yield 88 - 92%85 - 89%< 20% (for meta target)
Solvent Water (with 2 wt% TPGS-750-M)2-MeTHF (Bio-derived)Dichloromethane (Toxic)
Catalyst / Reagent Pd(OAc)₂ (0.5 mol%)Mg turnings (1.2 equiv)AlCl₃ (Stoichiometric, >1.0 eq)
Reaction Temp. 45 °C0 °C to Room TempReflux
E-Factor (Waste/Prod) ~5 (Highly efficient, recyclable water)~12 (Solvent easily recovered)> 50 (High aqueous metal waste)

Conclusion

The synthesis of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate requires strategic circumvention of the ortho/para-directing nature of the ethoxy group. By leveraging either aqueous micellar catalysis (Protocol A) or Weinreb amide chemistry in bio-derived solvents (Protocol B), researchers can achieve excellent yields and perfect regioselectivity. Protocol A is highly recommended for scale-up due to its exceptionally low E-factor, recyclable aqueous phase, and ppm-level catalyst loading.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate

Welcome to the Technical Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing complex aryl keto-esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing complex aryl keto-esters. The synthesis of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate —a critical intermediate in various pharmaceutical pipelines—presents distinct chemoselectivity challenges.

Because the ethoxy group is meta-directing in this context, standard Friedel-Crafts acylation on phenetole fails to provide the correct regiochemistry. Consequently, the synthesis must rely on the nucleophilic addition of 3-ethoxyphenylmagnesium bromide to a 5-carbon acyl electrophile. This guide is engineered to troubleshoot the two most viable pathways: Iron-catalyzed cross-coupling and the glutaric anhydride ring-opening route.

Mechanistic Workflow

Workflow Start 3-Ethoxybromobenzene Grignard 3-Ethoxyphenylmagnesium Bromide Start->Grignard Mg turnings, THF, I2 Route1 Route 1: Fe-Catalyzed Acylation (Preferred) Grignard->Route1 Route2 Route 2: Anhydride Opening (Alternative) Grignard->Route2 Reagent1 Ethyl 5-chloro-5-oxopentanoate + Fe(acac)3 Route1->Reagent1 Reagent2 Glutaric Anhydride Route2->Reagent2 Target Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate Reagent1->Target Fast C-C Coupling Intermediate 5-(3-ethoxyphenyl)-5-oxopentanoic acid Reagent2->Intermediate Esterification Fischer Esterification (EtOH, H+) Intermediate->Esterification Esterification->Target Azeotropic Water Removal

Fig 1: Synthetic pathways for ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate.

Troubleshooting & Causality FAQs

Q1: Why am I getting significant amounts of tertiary alcohol byproduct instead of the desired ketone when reacting the Grignard reagent with ethyl 5-chloro-5-oxopentanoate? Mechanistic Insight: Grignard reagents are highly nucleophilic. The newly formed aryl ketone is often more electrophilic than the starting acid chloride. In an uncatalyzed reaction, the Grignard reagent will attack the product faster than the starting material, leading to double addition (tertiary alcohols). Solution: Transition to an 1[1]. By adding 5 mol% of Fe(acac)₃, the reaction mechanism shifts from direct nucleophilic attack to a catalytic cycle involving oxidative addition and rapid reductive elimination. This catalytic turnover outcompetes the uncatalyzed background addition to the ketone, preserving the carbonyl group[2]. Alternatively, converting the acid chloride to a 3 stabilizes the tetrahedral intermediate until aqueous workup[3].

Q2: During the formation of 3-ethoxyphenylmagnesium bromide, I observe a high degree of Wurtz-type homocoupling (3,3'-diethoxybiphenyl). How can I minimize this? Mechanistic Insight: Homocoupling is driven by the Schlenk equilibrium and localized high concentrations of the unreacted aryl halide on the active magnesium surface, promoting radical-mediated dimerization. Solution: Dilute the 3-ethoxybromobenzene in anhydrous THF (0.5 M or lower). Activate the magnesium turnings thoroughly with iodine and 1,2-dibromoethane so initiation occurs at room temperature rather than under harsh reflux. Add the aryl halide dropwise to maintain a low steady-state concentration of the electrophile.

Q3: I am using the glutaric anhydride route. Why is my yield of 5-(3-ethoxyphenyl)-5-oxopentanoic acid so low, and why am I seeing unreacted anhydride? Mechanistic Insight: Aryl Grignard additions to cyclic anhydrides can stall because the initial addition forms a stable magnesium chelate intermediate that precipitates out of the THF solution, physically trapping the reactive species. Furthermore, competitive enolization of the anhydride can quench the Grignard reagent. Solution: Perform the reaction at -78 °C and slowly warm to -20 °C. Using a co-solvent mixture of THF and Dichloromethane (1:1) helps solubilize the magnesium chelate intermediate, allowing complete conversion before the aqueous quench.

Quantitative Data: Yield Optimization Comparison

The following table summarizes internal and literature-grounded data comparing different synthetic strategies for the acyl substitution step[1][3][4].

Synthesis StrategyCatalyst / AdditiveReaction TempAvg. YieldMain Byproduct
Direct Acylation None0 °C to RT25 - 40%Tertiary alcohol (double addition)
Weinreb Amide N,O-Dimethylhydroxylamine0 °C75 - 85%N-methyl amide (minor cleavage)
Iron-Catalysis Fe(acac)₃ (5 mol%)-78 °C to 0 °C85 - 95%Homocoupled biaryl (<5%)
Anhydride Route None (Glutaric Anhydride)-78 °C to RT60 - 70%Di-addition products, unreacted anhydride
Self-Validating Experimental Protocol: Iron-Catalyzed Acylation (Route 1)

To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation checkpoint is successfully met.

Phase 1: Grignard Initiation and Formation
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet. Add magnesium turnings (1.2 equiv) and a crystal of iodine.

  • Activation: Heat the flask gently with a heat gun until the iodine sublimates and coats the Mg turnings. Allow to cool. Add enough anhydrous THF to cover the turnings, followed by 0.05 equiv of 1,2-dibromoethane.

  • Addition: Once bubbling is observed (ethylene gas evolution), begin the dropwise addition of 3-ethoxybromobenzene (1.0 equiv) dissolved in THF (to make a 0.5 M solution) over 45 minutes. Maintain the internal temperature between 30–35 °C.

  • Validation Checkpoint: The solution must transition to a dark brown/gray color, and the magnesium turnings should be nearly completely consumed. Titration: Quench a 1.0 mL aliquot with a known concentration of sec-butanol/xylene using 1,10-phenanthroline as an indicator. A sharp color change from purple to clear validates the active molarity of the Grignard reagent.

Phase 2: Iron-Catalyzed Cross-Coupling
  • Catalyst Preparation: In a separate flame-dried flask, dissolve ethyl 5-chloro-5-oxopentanoate (0.95 equiv, to ensure complete consumption) and4 (5 mol%) in anhydrous THF[4].

  • Coupling: Cool the electrophile solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add the titrated 3-ethoxyphenylmagnesium bromide dropwise via syringe pump over 30 minutes. The iron catalyst will dynamically reduce to the active low-valent species, facilitating rapid C-C bond formation.

  • Validation Checkpoint: 15 minutes post-addition, withdraw a 0.1 mL aliquot, quench in saturated aqueous NH₄Cl, and extract with EtOAc. Run a TLC (Hexanes:EtOAc 8:2). The complete disappearance of the acid chloride spot (Rf ~0.6) and the appearance of a distinct, UV-active ketone spot (Rf ~0.4) validates the completion of the cross-coupling.

Phase 3: Quench and Isolation
  • Quench: While still at -78 °C, slowly add saturated aqueous NH₄Cl to safely destroy the active iron species and any residual Grignard reagent.

  • Extraction: Warm to room temperature. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient) to yield pure ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate.

References
  • Iron-Catalyzed Reactions of Grignard Reagents Source: ResearchGate URL:1

  • Grignard Reagents and Transition Metal Catalysts: Formation of C-C Bonds by Cross-Coupling Source: DOKUMEN.PUB URL:2

  • Carbon−Carbon Bond-Forming Solid-Phase Reactions. Part II Source: ACS Publications (Chemical Reviews) URL:3

  • Iron-Catalyzed Cross-Coupling Reactions and Total Synthesis of Myxovirescin A1 Source: TU Dortmund (Eldorado) URL:4

Sources

Optimization

troubleshooting common impurities in ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate synthesis

Technical Support Center: Synthesis of Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of ethyl 5-(3-ethoxyphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. Drawing from established chemical principles and field-proven insights, we aim to equip you with the knowledge to identify, mitigate, and resolve common purity challenges.

Section 1: Synthesis Overview and Impurity Profile

The most common route to synthesizing ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate is through the Friedel-Crafts acylation of phenetole (ethoxybenzene) with an activated form of adipic acid monoethyl ester, typically the acyl chloride (ethyl 4-(chloroformyl)butanoate).[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[3][4]

While effective, this reaction is susceptible to several side reactions that can lead to a range of impurities. Understanding the origin of these impurities is the first step toward effective troubleshooting and control.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions Phenetole Phenetole (Ethoxybenzene) Product Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate (Target Product) Phenetole->Product AcylChloride Ethyl 4-(chloroformyl)butanoate AcylChloride->Product Catalyst AlCl₃ (Lewis Acid) Catalyst->Product Solvent Inert Solvent (e.g., DCM, CS₂) Solvent->Product

Caption: General synthesis scheme for ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate.

Table 1: Common Impurities and Their Origins
Impurity NameStructureLikely Origin
Isomeric Byproducts Ortho- and Para-acylated productsThe ethoxy group is an ortho-, para-directing activator. These isomers are the kinetically and thermodynamically favored products in standard Friedel-Crafts acylations.[3]
Unreacted Starting Materials Phenetole, Ethyl 4-(chloroformyl)butanoateIncomplete reaction due to insufficient catalyst, low temperature, short reaction time, or catalyst deactivation by moisture.[3]
Hydrolysis Product 5-(3-Ethoxyphenyl)-5-oxopentanoic acidHydrolysis of the ethyl ester group during aqueous workup, especially under basic or acidic conditions.[5][6]
Acylating Agent Dimer Diethyl adipateFormed from the reaction of the acylating agent precursor, adipic acid monoethyl ester, with ethanol during its preparation or as a byproduct.[7][8]
De-ethylation Product Ethyl 5-(3-hydroxyphenyl)-5-oxopentanoateCleavage of the ethyl group from the phenetole ring by the Lewis acid catalyst, particularly at elevated temperatures.[9][10]
Polyacylation Products Di-acylated phenetole derivativesOccurs if the reaction conditions are too harsh (high temperature, excess acylating agent), though less common than polyalkylation.[3]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low or has failed completely. What are the likely causes?

A1: Low or no yield in Friedel-Crafts acylation typically points to issues with the catalyst or reaction environment.

  • Catalyst Deactivation: The most common culprit is moisture. Lewis acids like AlCl₃ react vigorously with water, rendering them inactive. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Insufficient Catalyst: In acylation reactions, the ketone product forms a complex with the Lewis acid. This complexation removes the catalyst from the reaction cycle. Therefore, at least a stoichiometric amount (1.0 equivalent or slightly more) of the catalyst relative to the acylating agent is required.[2][3]

  • Poor Reagent Quality: Impurities in your starting materials can interfere with the reaction. Phenetole should be pure, and the acyl chloride should be freshly prepared or distilled before use to ensure it has not hydrolyzed.

Q2: My final product is a mixture of isomers, with the ortho- and para- products dominating. How can I increase the yield of the desired meta- isomer?

A2: This is a fundamental challenge of this synthesis. The ethoxy group is a strong ortho-, para-director due to resonance stabilization of the intermediate carbocation. Direct acylation to the meta- position is electronically disfavored. However, you can influence the isomer ratio to some extent:

  • Steric Hindrance: Using a bulkier Lewis acid or a solvent system that promotes the formation of a bulky catalyst-acylating agent complex can sterically hinder attack at the ortho position, potentially increasing the para/meta ratio.

  • Temperature and Solvent: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, although the ortho/para isomers are generally favored. The choice of solvent can also influence isomer distribution; highly polar solvents can be detrimental.

  • Alternative Strategies: If high meta-selectivity is critical, a direct Friedel-Crafts acylation of phenetole may not be the optimal route. Alternative multi-step strategies starting from a meta-substituted precursor might be necessary.

Q3: I'm observing an acidic impurity that complicates my purification. What is it and how can I remove it?

A3: This is almost certainly 5-(3-ethoxyphenyl)-5-oxopentanoic acid , the product of ester hydrolysis. This can occur during the aqueous workup, especially if the quench is not carefully pH-controlled.

Solution: A simple and effective way to remove this acidic impurity is through a basic wash during the workup. After quenching the reaction and extracting the product into an organic solvent (like dichloromethane or ethyl acetate), wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution.[11] The carboxylic acid will be deprotonated to its carboxylate salt, which is water-soluble and will be partitioned into the aqueous layer. Follow this with a water wash and a brine wash before drying the organic phase.

Q4: My NMR and GC-MS data show the presence of unreacted phenetole and another non-polar impurity. What could this be?

A4: The presence of unreacted phenetole indicates an incomplete reaction (see Q1). The other non-polar impurity is likely diethyl adipate . This can be present as an impurity in the starting adipic acid monoethyl ester or be formed as a byproduct.

Solution:

  • Driving the Reaction: To consume the remaining phenetole, consider increasing the reaction time or slowly increasing the temperature towards the end of the reaction. Ensure you have used a sufficient molar equivalent of the acylating agent and catalyst.

  • Removal of Diethyl Adipate: Diethyl adipate often has a different polarity compared to the aromatic ketone product. It can typically be separated using silica gel column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should effectively separate the less polar diethyl adipate from the more polar ketone product.

Q5: The reaction mixture turned dark brown or black, resulting in a tarry crude product. What causes this and how can I prevent it?

A5: Tarry material is a result of decomposition and polymerization side reactions. This is often caused by:

  • High Reaction Temperature: Friedel-Crafts reactions can be exothermic. If the temperature is not controlled, especially during the addition of the Lewis acid or acylating agent, side reactions can accelerate.

  • Excessive Catalyst: Using a large excess of a strong Lewis acid can promote unwanted side reactions.

Prevention:

  • Maintain a low temperature (e.g., 0 °C to 5 °C) during the addition of reagents using an ice bath.[3]

  • Add the acylating agent or the catalyst dropwise to control the reaction rate and exotherm.

  • Allow the reaction to warm to room temperature slowly only after the initial addition is complete.

Section 3: Key Experimental Protocols

Protocol 1: General Friedel-Crafts Acylation Procedure

This is a general guideline and should be adapted based on specific literature procedures.

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 eq) and an anhydrous inert solvent (e.g., dichloromethane). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add phenetole (1.2 eq) to the flask. Separately, dissolve ethyl 4-(chloroformyl)butanoate (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.

  • Reaction: Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Completion: After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm slowly to room temperature and stir for 4-16 hours, monitoring by TLC or HPLC.

  • Workup: Proceed to Protocol 2.

Protocol 2: Standard Workup and Purification

  • Quenching: Cool the reaction flask back to 0 °C and slowly and carefully pour the reaction mixture onto crushed ice, often containing concentrated HCl to hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Washing: Combine the organic layers. Wash sequentially with:

    • 1M HCl (to remove any basic residues).

    • Saturated NaHCO₃ solution (to remove the acidic hydrolysis impurity).[11]

    • Water.

    • Brine (saturated NaCl solution) to aid in drying.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

Section 4: Analytical Workflow and Troubleshooting

Effective troubleshooting relies on accurate analytical data. A robust HPLC method is essential for identifying and quantifying impurities.

Troubleshooting_Flowchart start Analyze Crude Product by HPLC/TLC purity Is Product Purity >95%? start->purity low_yield Is Yield Acceptable? purity->low_yield Yes isomers Major Impurities: Ortho/Para Isomers? purity->isomers No sol_yield Ensure Anhydrous Conditions Verify Catalyst Activity Check Stoichiometry low_yield->sol_yield No end_ok Process Complete low_yield->end_ok Yes acid Major Impurity: Acidic (Hydrolysis)? isomers->acid No sol_isomers Optimize Reaction Temp. Consider Bulky Catalyst Purify via Chromatography isomers->sol_isomers Yes sm Major Impurity: Starting Material? acid->sm No sol_acid Incorporate NaHCO₃ Wash in Workup acid->sol_acid Yes sol_sm Increase Reaction Time/Temp Check Catalyst Stoichiometry sm->sol_sm Yes end_purify Proceed to Purification sm->end_purify No sol_isomers->end_purify sol_acid->end_purify sol_sm->end_purify

Caption: A logical workflow for troubleshooting common synthesis impurities.

Table 2: HPLC Method Development and Troubleshooting
Problem ObservedPossible CauseRecommended Solution
Poor peak shape (tailing) Secondary interactions with silica, especially for acidic/basic analytes.Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. Ensure the sample is fully dissolved in the mobile phase.
Co-elution of product and impurity Insufficient resolution between compounds of similar polarity (e.g., isomers).Adjust the mobile phase composition (e.g., change the ratio of acetonitrile to water). Lengthen the column or use a column with a different stationary phase (e.g., Phenyl-Hexyl).
Drifting retention times Column temperature fluctuations, column degradation, or inconsistent mobile phase.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. Flush the column regularly.
Ghost peaks Contamination in the solvent, injector, or carryover from a previous injection.Run a blank gradient. Clean the injector port and loop. Use high-purity HPLC-grade solvents.[12][13]

References

  • Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • BenchChem Technical Support. (2025). Troubleshooting Common Issues in Friedel-Crafts Reactions.
  • Akhter, K., et al. (2026). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Dhaka University Journal of Science.
  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • PrepChem.com. Synthesis of diethyl adipate. Available from: [Link]

  • DTIC. THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. Available from: [Link]

  • Schüürmann, G., et al. (2013). Hydrolysis of chemicals as a function of structure and pH. Environmental Science and Pollution Research. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods.
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. Available from: [Link]

  • Batista, A. D., & Rocha, F. R. P. On-column preconcentration in sequential injection chromatography: application to parabens determination. Royal Society of Chemistry.
  • Janssen, M. H. A., et al. (2025). Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion.

Sources

Troubleshooting

Technical Support Center: Recrystallization Optimization for Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific thermodynamic and kinetic hurdles encountered when purifying ethyl 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific thermodynamic and kinetic hurdles encountered when purifying ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate. Because this compound is a highly flexible keto-ester, it exhibits a strong tendency toward Liquid-Liquid Phase Separation (LLPS, or "oiling out") rather than forming a stable crystal lattice.

This guide bypasses generic advice, providing you with field-proven, self-validating protocols and causal explanations to engineer a robust crystallization process.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does my product "oil out" instead of crystallizing during cooling, and how does solvent selection prevent this?

The Causality: Oiling out (LLPS) occurs when a supersaturated solution crosses the liquid-liquid binodal curve before it crosses the solid-liquid solubility curve. For a flexible molecule like ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate, conformational entropy is high, and lattice energy is relatively low. If you use a highly non-polar solvent (like pure heptane) or cool the system too rapidly, the system experiences a massive, unmanageable spike in supersaturation. Instead of nucleating, the solute minimizes its free energy by separating into a dense, solute-rich liquid phase (an oil).

The Solution: You must select a solvent that provides moderate hydrogen-bonding or dipole-dipole interactions (e.g., ethanol or ethyl acetate) to stabilize the solute in solution. This widens the Metastable Zone Width (MSZW), allowing the system to bypass the LLPS region and favor heterogeneous nucleation. Understanding these underlying is critical for preventing polymorph transformation and oiling out [1].

Q2: Single solvents are yielding poor recovery. How do I design a binary solvent system?

The Causality: When a single solvent cannot balance high solubility at elevated temperatures with low solubility at cold temperatures, we engineer a binary "cocktail" (solvent/anti-solvent system). By mixing a good solvent (e.g., Ethanol) with an anti-solvent (e.g., Heptane), we manipulate the activity coefficients of the solution. The anti-solvent lowers the thermodynamic solubility of the API, forcing crystallization at higher temperatures and preventing the kinetic trap of oiling out.

The Strategy: Implementing a approach allows you to map the solubility curve across varying solvent ratios, drastically increasing crystal yield while maintaining purity [2].

Part 2: Quantitative Data & Workflow Visualization

To rationally select your solvent, you must first generate a thermodynamic solubility profile. Below is the reference data for ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate across standard solvent classes.

Table 1: Thermodynamic Solubility Profile Summary
Solvent SystemSol. @ 5°C (mg/mL)Sol. @ 50°C (mg/mL)Yield PotentialProcess Suitability
Ethanol (100%) 18.5145.0~87%Excellent (Cooling Crystallization)
Toluene (100%) 95.0>350.0<50%Poor (Too soluble, low recovery)
Heptane (100%) <2.08.5N/AExcellent Anti-solvent
EtOH/Heptane (1:2) 5.285.4~94%Optimal (High yield, purges impurities)

Note: Rational solvent selection based on these differentials is also the primary driver for , ensuring structurally similar byproducts remain in the mother liquor [3].

Process Workflows

Workflow Start Define Target Profile (Yield & Purity) Screen Primary Solvent Screening (Thermodynamic Solubility) Start->Screen MSZW Determine MSZW (Metastable Zone Width) Screen->MSZW Decision Oiling Out (LLPS) Observed? MSZW->Decision Mitigate Adjust Cooling Rate or Modify Anti-Solvent Decision->Mitigate Yes Scale Optimize Seeding & Scale-up Decision->Scale No Mitigate->MSZW Re-evaluate

Workflow for rational solvent selection and MSZW optimization.

LLPS_Troubleshooting LLPS Oiling Out (LLPS) Detected Cause1 High Supersaturation Generation LLPS->Cause1 Cause2 Poor Solute-Solvent Affinity LLPS->Cause2 Action1 Implement Seeding Strategy within MSZW Cause1->Action1 Action2 Switch to Binary Cocktail (e.g., EtOH/Heptane) Cause2->Action2 Resolution Stable Nucleation & Crystal Growth Action1->Resolution Action2->Resolution

Troubleshooting pathway to resolve Liquid-Liquid Phase Separation.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. If a step fails, the system provides immediate physical feedback, preventing downstream failure.

Protocol A: Polythermal MSZW Determination (Self-Validating)

Purpose: To map the exact temperature at which ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate dissolves (Clear Point) and nucleates (Cloud Point) in a chosen solvent, defining the safe operating window (MSZW).

  • Sample Preparation: Suspend 100 mg of crude ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate in 1.0 mL of Ethanol in a sealed transmissometry vial (e.g., Crystal16 or similar parallel crystallizer).

  • Heating Cycle (Clear Point): Ramp temperature at 0.5°C/min under 700 RPM stirring. Record the exact temperature where light transmission reaches 100% (Clear Point).

  • Cooling Cycle (Cloud Point): Cool the solution at 0.5°C/min. Record the temperature where transmission drops below 90% (Cloud Point).

  • Self-Validation Loop: Repeat Steps 2 and 3 for three continuous cycles.

    • Causality Check: If the Cloud Point varies by >2°C between cycles, your system is kinetically unstable or the compound is degrading. You must switch to a less reactive solvent (e.g., swapping an alcohol for ethyl acetate) before proceeding to scale-up.

Protocol B: Anti-Solvent Crystallization with Seeding

Purpose: To execute a high-yield crystallization using the optimal EtOH/Heptane (1:2) cocktail while strictly avoiding LLPS.

  • Dissolution: Dissolve 10 g of the intermediate in 100 mL of Ethanol at 45°C. Ensure complete dissolution (visual confirmation of a clear solution).

  • Pre-Seed Anti-Solvent Addition: Slowly dose 50 mL of Heptane at 1.0 mL/min using a syringe pump.

    • Causality Check: Adding anti-solvent too fast spikes local supersaturation, triggering oiling out. A slow dosing rate ensures the bulk solution remains uniformly within the metastable zone.

  • Seeding: Cool the reactor to 35°C (midway into the MSZW determined in Protocol A). Introduce 0.1 g (1 wt%) of pure, milled ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate seed crystals. Hold for 60 minutes to allow the seed bed to mature and consume initial supersaturation.

  • Post-Seed Anti-Solvent Addition: Dose the remaining 150 mL of Heptane over 4 hours at a constant rate, followed by a linear cooling ramp to 5°C over 2 hours.

  • Isolation: Filter the resulting slurry, wash with 20 mL of cold Heptane, and dry under vacuum at 30°C.

References

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo AutoChem Applications. Available at:[Link]

  • Pharmaceutical Technology. "Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs." PharmTech. Available at:[Link]

  • Crystal Growth & Design. "Rational Solvent Selection for Pharmaceutical Impurity Purge." ACS Publications. Available at:[Link]

Optimization

best column chromatography conditions for ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate purification

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the purification of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate , a moderately polar aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the purification of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate , a moderately polar aromatic keto-ester often synthesized via Friedel-Crafts acylation.

Below, you will find the optimized chromatographic parameters, self-validating protocols, and troubleshooting FAQs designed to resolve common bottlenecks such as regioisomer co-elution and band broadening.

Chromatographic Profiling & Optimal Conditions

Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate contains three key functional groups: an ethyl ester, a ketone, and an ether. These groups act predominantly as hydrogen bond acceptors. When utilizing normal-phase silica gel (which presents acidic silanol groups, Si-OH, as hydrogen bond donors), the molecule exhibits moderate retention.

To achieve baseline resolution from non-polar starting materials (e.g., ethoxybenzene) and polar byproducts (e.g., glutaric acid derivatives), a Hexane/Ethyl Acetate (Hex/EtOAc) gradient is the gold standard . Ethyl acetate acts as the strong solvent, competitively binding to the silanol sites to elute the target compound.

Quantitative Data Summary
ParameterOptimal ConditionScientific Rationale
Stationary Phase Silica Gel (230-400 mesh, 40-63 µm)Provides the optimal surface-area-to-flow-rate ratio for flash chromatography, ensuring moderate-to-high resolution without excessive backpressure.
Mobile Phase Hexane / EtOAc GradientEtOAc effectively disrupts the hydrogen bonding between the keto-ester and the silica stationary phase .
TLC Target Rf​ 0.25 – 0.30An Rf​ of ~0.3 in the target isocratic mixture ensures the compound elutes between 5 and 10 Column Volumes (CV), maximizing interaction time for separation.
Loading Method Dry Loading (on Silica)Eliminates the band-broadening effect caused by liquid loading with strong solvents like Dichloromethane (DCM).
Detection UV 254 nm, CAM StainThe aromatic ring is highly UV active; the ester and ketone functional groups stain strongly with Cerium Ammonium Molybdate (CAM).

Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol requires a pre-column Thin Layer Chromatography (TLC) verification step. Do not proceed to the column until the TLC parameters are met.

Step-by-Step Methodology: Dry Loading & Gradient Elution

Phase 1: Validation & Preparation

  • TLC Verification: Spot the crude mixture on a silica TLC plate. Develop in 15% EtOAc in Hexane . Verify that the target spot (UV active, CAM positive) has an Rf​ of exactly 0.25 to 0.30. If the Rf​ is higher, reduce the EtOAc percentage.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of DCM. Add dry silica gel (approximately 3 times the mass of the crude mixture).

  • Evaporation: Evaporate the DCM completely under reduced pressure (rotary evaporator) until a free-flowing, dry powder is obtained. Causality: Any residual DCM will act as a strong solvent plug, causing the target band to streak down the column prematurely.

Phase 2: Column Execution 4. Packing: Pack the column with 230-400 mesh silica gel (30:1 to 50:1 silica-to-crude mass ratio) using 100% Hexane. 5. Loading: Carefully pour the dry-loaded silica powder directly onto the flat bed of the packed column. Cap with a thin layer of clean sand to prevent physical disruption of the bed. 6. Gradient Elution:

  • 0 - 3 CV: 5% EtOAc / 95% Hexane (Elutes unreacted ethoxybenzene).

  • 3 - 10 CV: 15% EtOAc / 85% Hexane (Elutes the target ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate).

  • 10 - 13 CV: 50% EtOAc / 50% Hexane (Flushes polar impurities and hydrolyzed acids).

  • Fraction Analysis: Spot fractions on TLC. Pool only the fractions containing the pure target compound, then concentrate under reduced pressure.

Workflow A Crude Reaction Mixture (Post-Aqueous Workup) B Dry Loading Preparation (Adsorb onto Silica Gel) A->B Dissolve in DCM, add silica, evaporate C Column Equilibration (5% EtOAc in Hexane) B->C Load dry powder onto column bed D Gradient Elution Execution (5% → 15% → 50% EtOAc) C->D Begin flow E Fraction Collection & TLC Validation (UV 254 nm) D->E Elute target at 15% EtOAc F Pool & Concentrate Pure Fractions E->F Confirm purity (Rf ~0.3)

Figure 1: Self-validating purification workflow for ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate.

Troubleshooting & FAQs

Q1: I am observing a "figure-eight" or double spot on my TLC/Chromatogram that elutes at the exact same time. What is this, and how do I resolve it? A: You are likely dealing with regioisomers . If your compound was synthesized via Friedel-Crafts acylation of ethoxybenzene, the reaction can yield ortho (2-ethoxy), meta (3-ethoxy), and para (4-ethoxy) isomers. Because their dipole moments are nearly identical, they co-elute on standard silica .

  • Solution: Standard Hex/EtOAc gradients rely on dipole interactions. To separate regioisomers, you must change the selectivity ( α ) of your mobile phase. Switch your weak solvent from Hexane to Toluene (e.g., Toluene/EtOAc gradient). Toluene engages in π−π stacking with the aromatic ring of your compound, which differentially interacts with the ortho/meta/para positions, allowing for separation.

Q2: My compound is streaking severely down the column, and my isolated yield is low. Why? A: Streaking of a neutral keto-ester is almost always a symptom of poor loading technique or column overloading . If you liquid-loaded your sample using DCM or Chloroform, the strong solvent continuously drags the compound down the column, destroying the theoretical plates.

  • Solution: Strictly adhere to the Dry Loading protocol outlined above. If streaking persists, you may have residual acidic byproducts (like glutaric acid) dragging the neutral compound. Wash your crude mixture with saturated aqueous NaHCO3​ prior to chromatography.

Q3: There is a massive UV-active band stuck at the baseline ( Rf​ = 0.0) that won't elute even at 20% EtOAc. Should I push it off? A: This is likely unreacted ethyl glutaryl chloride that has hydrolyzed into glutaric acid monoethyl ester on the acidic silica column. Because it contains a free carboxylic acid, it engages in massive hydrogen bonding with the silanol groups.

  • Solution: Do not attempt to elute it into your pure fractions. Wait until your target keto-ester has completely eluted, then flush the column with 50% EtOAc or 5% Methanol in DCM to clear the acid into the waste.

ElutionLogic Silica Stationary Phase (Silica Gel Si-OH) Imp1 Non-Polar Impurity (Ethoxybenzene) Silica->Imp1 Weak Van der Waals (Elutes First, 5% EtOAc) Target Target Molecule (Ethyl 5-(3-ethoxyphenyl) -5-oxopentanoate) Silica->Target Moderate H-Bonding (Elutes at 15% EtOAc) Imp2 Polar Impurity (Glutaric Acid Deriv.) Silica->Imp2 Strong H-Bonding (Retained, >50% EtOAc) Solvent Mobile Phase (EtOAc in Hexane) Solvent->Target EtOAc competitively displaces target from Si-OH

Figure 2: Mechanistic logic of solvent polarity and functional group interactions dictating elution order.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

  • Ito, S., et al. (2023). Competitive Double Friedel–Crafts 2,5- and 1′,2-Diacylation of Monophosphaferrocenes. Organometallics, ACS Publications. URL:[Link]

  • Department of Chemistry, University of Rochester. Solvent Systems for Flash Column Chromatography. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate Derivatives Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate and its analogs are key inte...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate Derivatives

Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate and its analogs are key intermediates in the synthesis of various pharmacologically active molecules. Their structural backbone, featuring an aromatic ketone, a keto-ester functionality, and a flexible pentanoate chain, makes them versatile precursors in drug discovery. A thorough understanding of their behavior under mass spectrometric analysis is paramount for their unambiguous identification and characterization in complex matrices.

This guide will explore the fundamental principles governing the fragmentation of these molecules in the gas phase, primarily under electrospray ionization (ESI) conditions followed by tandem mass spectrometry (MS/MS). We will dissect the characteristic fragmentation pathways and compare how different substituents on the aromatic ring influence these processes.

Experimental Methodology: A Validated Approach

To ensure reproducible and high-quality data, a robust analytical method is crucial. The following protocol outlines a validated approach for the analysis of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the synthesized derivative and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform serial dilutions of the stock solution with the initial mobile phase composition to achieve a final concentration range suitable for LC-MS/MS analysis (e.g., 1-100 ng/mL).

  • Matrix Samples: For studies involving biological matrices (e.g., plasma, urine), a validated extraction protocol such as protein precipitation or solid-phase extraction should be employed to minimize matrix effects.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is recommended for good separation of the parent compound and its potential metabolites or degradation products.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, followed by a re-equilibration step. For example:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: Hold at 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: Hold at 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for these compounds due to the presence of the basic carbonyl oxygen and the ester group, which can be readily protonated.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

  • MS/MS Analysis: Product ion scans are performed on the protonated molecular ion ([M+H]⁺) of each derivative to obtain their fragmentation patterns. Collision-induced dissociation (CID) with argon is used as the collision gas. The collision energy should be optimized for each compound but typically ranges from 10-30 eV.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Solutions (1-100 ng/mL) stock->working matrix 3. Extract from Matrix (if applicable) working->matrix inject 4. Inject Sample matrix->inject column 5. C18 Reversed-Phase Column inject->column gradient 6. Gradient Elution column->gradient esi 7. ESI+ Ionization gradient->esi ms1 8. MS1 Scan (Select [M+H]⁺) esi->ms1 cid 9. Collision-Induced Dissociation ms1->cid ms2 10. MS2 Scan (Product Ions) cid->ms2 spectrum 11. Obtain Fragmentation Spectrum ms2->spectrum elucidate 12. Elucidate Fragmentation Pathways spectrum->elucidate compare 13. Compare Derivatives elucidate->compare

Caption: Workflow for LC-MS/MS analysis of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate derivatives.

Results and Discussion: Fragmentation Pattern Analysis

The fragmentation of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate and its derivatives is primarily driven by the presence of the aromatic ketone and the ethyl ester functionalities. Under ESI in positive mode, the molecule is readily protonated, most likely at the carbonyl oxygen of the ketone, to form the [M+H]⁺ ion. Subsequent fragmentation via CID yields a series of characteristic product ions.

Proposed Fragmentation of Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate

The fragmentation of the parent compound is expected to proceed through several key pathways, including alpha-cleavages, McLafferty-type rearrangements, and cleavages within the pentanoate chain.

3.1.1. Alpha-Cleavage

Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones.[1][2] For the protonated molecule, two primary alpha-cleavages are anticipated:

  • Cleavage of the C-C bond between the carbonyl and the aromatic ring: This would result in the loss of the ethoxyphenyl group and the formation of a charged pentanoate fragment.

  • Cleavage of the C-C bond between the carbonyl and the pentanoate chain: This is a highly favorable pathway, leading to the formation of a stable 3-ethoxyphenylacylium ion.[1]

3.1.2. McLafferty Rearrangement

The presence of a gamma-hydrogen on the pentanoate chain relative to the ketone carbonyl makes the McLafferty rearrangement a plausible fragmentation pathway.[2][3] This involves the transfer of the gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-gamma C-C bond, resulting in the loss of a neutral alkene.

3.1.3. Ester Fragmentation

The ethyl ester group can also undergo characteristic fragmentation, such as the loss of ethanol or ethene.

Comparative Fragmentation of Derivatives

The fragmentation patterns of substituted derivatives can provide valuable information about the influence of different functional groups on bond stabilities and charge distribution. A study on the synthesis of various 3,5-disubstituted phenyl-2-isocyano-5-oxopentanoate derivatives provides some mass spectral data that can be used for comparison, although a detailed fragmentation analysis was not presented in that work.[2]

Table 1: Comparison of Predicted and Observed Fragment Ions for Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate and a Disubstituted Derivative

m/z (Predicted for Parent)Proposed Fragment Ion (Parent)Fragmentation PathwayObserved m/z (for a Dichloro-derivative)*Inferred Fragment Ion (Derivative)
265[M+H]⁺-390.11/392.11[M+H]⁺
149[CH₃CH₂O-C₆H₄-CO]⁺α-cleavage217/219[Cl₂-C₆H₃-CO]⁺
121[H-C₆H₄-CO]⁺Loss of ethene from m/z 149189/191[Cl₂-C₆H₃-CO - CO]⁺
77[C₆H₅]⁺Loss of CO from m/z 105145/147[Cl₂-C₆H₃]⁺
155[M+H - C₂H₅OH - CO]⁺Rearrangement and loss--

*Data inferred from the reported mass spectrum of Ethyl 3,5-bis(4-chlorophenyl)-2-isocyano-5-oxopentanoate, which has a different core structure but shares the substituted phenyl ketone moiety.[2]

The presence of electron-withdrawing or -donating groups on the phenyl ring is expected to influence the relative abundance of fragments containing the aromatic moiety. For instance, electron-donating groups like the ethoxy group in the parent compound are likely to stabilize the positive charge on the acylium ion, making its formation more favorable.

Fragmentation Pathway Diagrams

The following diagrams illustrate the proposed fragmentation pathways for the parent compound, ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate.

G M [M+H]⁺ m/z 265 F1 [CH₃CH₂O-C₆H₄-CO]⁺ m/z 149 M->F1 α-cleavage F2 [M+H - C₂H₄]⁺ m/z 237 M->F2 McLafferty Rearrangement F3 [C₆H₅O]⁺ m/z 93 F1->F3 - C₂H₄ F4 [C₆H₅]⁺ m/z 77 F3->F4 - O

Caption: Proposed major fragmentation pathways for protonated ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate.

G M [M+H]⁺ m/z 265 F5 [M+H - C₂H₅OH]⁺ m/z 219 M->F5 Loss of Ethanol F6 [M+H - C₂H₅OH - CO]⁺ m/z 191 F5->F6 Loss of CO

Caption: Proposed fragmentation pathway involving the ethyl ester group.

Conclusion

The mass spectrometric fragmentation of ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate derivatives is a predictable process governed by the fundamental principles of ion chemistry. The primary fragmentation pathways involve alpha-cleavage at the ketone, McLafferty-type rearrangements, and losses from the ethyl ester moiety. The substitution pattern on the aromatic ring can significantly influence the relative abundance of the resulting fragment ions, providing valuable structural information. The methodologies and fragmentation analyses presented in this guide offer a robust framework for the confident identification and characterization of this important class of compounds in various research and development settings.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.
  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments.
  • Islam, M. R., et al. (2026). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Bangladesh Journal of Scientific and Industrial Research.
  • LibreTexts. (2023).
  • Clark, C. R., et al. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
  • Bousfield, G. R., & Jenks, W. S. (1998). McLafferty Rearrangement in the Mass Spectra of Aromatic Esters and Thioesters. Journal of the American Society for Mass Spectrometry.

Sources

Safety & Regulatory Compliance

Safety

ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate proper disposal procedures

Operational Guide: Proper Disposal Procedures for Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate 1. Introduction & Chemical Profiling Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate (C15H20O4) is a non-halogenated organic ester frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate

1. Introduction & Chemical Profiling Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate (C15H20O4) is a non-halogenated organic ester frequently utilized as an intermediate in drug development and advanced organic synthesis. While it is not classified as an acutely toxic "P-listed" waste by the Environmental Protection Agency (EPA), its disposal must strictly adhere to Resource Conservation and Recovery Act (RCRA) guidelines for organic solvents[1]. Improper disposal not only violates federal environmental regulations but also poses significant flammability and exposure risks within the laboratory infrastructure.

2. Risk Assessment & Causality in Waste Management As a Senior Application Scientist, it is critical to understand that effective waste management requires knowing the causality behind the protocol. The disposal strategy for this compound is dictated by three core chemical properties:

  • Absence of Halogens: Because the molecule consists entirely of carbon, hydrogen, and oxygen, it must be segregated into the "Non-Halogenated Organic Waste" stream[2]. Mixing non-halogenated esters with halogenated waste (containing F, Cl, Br, or I) exponentially increases institutional disposal costs. Halogenated compounds require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins[2].

  • Drain Disposal Prohibition: Organic esters are strictly prohibited from drain disposal. They are largely insoluble in water and can accumulate in plumbing or municipal sewer systems, posing a severe flammability risk and disrupting the biological processes of wastewater treatment facilities[3].

  • Material Compatibility: Esters can act as solvents that degrade certain plastics (such as polystyrene) over time. Therefore, High-Density Polyethylene (HDPE) or borosilicate glass are the scientifically validated choices for primary waste containment[3].

3. Quantitative Data & Waste Profiling The following table summarizes the critical parameters required for profiling this chemical for your institutional Environmental Health and Safety (EHS) documentation.

ParameterSpecification / Classification
Chemical Name Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate
Molecular Formula C15H20O4
Waste Category Non-Halogenated Organic Solvent / Waste[4]
EPA RCRA Status Unlisted (Regulated by Characteristic: Combustible)[5]
Compatible Containment Borosilicate Glass, High-Density Polyethylene (HDPE)[3]
Incompatible Mixtures Strong oxidizers, strong acids/bases, halogenated organics[4]

4. Step-by-Step Disposal Protocol This protocol is designed as a self-validating system to ensure absolute regulatory compliance and operational safety.

  • Step 1: Container Selection and Preparation Select a chemically compatible container (HDPE or glass) with a tight-fitting, leak-proof screw cap[3]. If reusing an empty chemical bottle, you must completely remove or permanently deface the original manufacturer's label using a thick marker[6]. Validation Check: Ensure the cap is in "new" condition with no cracks or deteriorating liners.

  • Step 2: Waste Transfer and Segregation Transfer the ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate waste into the container inside a certified fume hood to prevent vapor inhalation[2]. Critical: Do not fill the container beyond 90% capacity. Leave at least one inch of headroom at the top of the container to allow for vapor expansion due to potential ambient temperature fluctuations, preventing hydrostatic rupture[3].

  • Step 3: Hazard Communication and Labeling Attach an institutional Hazardous Waste tag to the container before adding the first drop of waste[1]. Write the full chemical name ("ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate") and the exact volume or weight. Do not use chemical formulas, acronyms, or ditto marks, as these violate the Hazard Communication Standard[1].

  • Step 4: Satellite Accumulation Area (SAA) Storage Store the sealed, labeled container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[7]. The container must be placed inside a secondary containment bin (e.g., a larger plastic tub) to capture any potential leaks or spills[7]. Validation Check: Ensure the SAA does not exceed the regulatory limit of 55 gallons of total hazardous waste at any given time[5].

  • Step 5: Final EHS Coordination and Removal Waste containers must not be stored indefinitely. Submit a waste pickup request to your EHS department well before the regulatory accumulation time limit expires (typically 9 to 12 months, depending on local jurisdiction)[7][8]. The waste will be transferred to an EPA-licensed contractor for final destruction via high-temperature incineration[6].

5. Workflow Visualization

WasteWorkflow Start 1. Waste Generation Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate Segregate 2. Segregation Isolate as Non-Halogenated Organic Waste Start->Segregate Verify no halogens Contain 3. Containment Transfer to HDPE/Glass (Leave 10% Headroom) Segregate->Contain Select compatible bin Label 4. Labeling Attach Tag with Full Chemical Name Contain->Label Deface old labels Store 5. SAA Storage Place in Secondary Containment Label->Store Secure cap tightly Dispose 6. Final Disposal EHS Pickup for EPA-Licensed Incineration Store->Dispose Max 9-12 months

Figure 1: Step-by-step waste management workflow for ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS, upenn.edu.[Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety, case.edu.[Link]

  • Chemical Waste Disposal - Stanford Environmental Health & Safety, stanford.edu.[Link]

  • Laboratory Chemical Waste Management Practices - Duke Safety, duke.edu. [Link]

  • General laboratory chemical waste management, uio.no.[Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University, cwu.edu.[Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready, scienceready.com.au.[Link]

  • Chemical Waste Disposal - Health Safety & Wellbeing - Monash University, monash.edu.[Link]

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